molecular formula C7H4BrNO4 B1270445 3-Bromo-4-hydroxy-5-nitrobenzaldehyde CAS No. 98555-49-8

3-Bromo-4-hydroxy-5-nitrobenzaldehyde

Cat. No.: B1270445
CAS No.: 98555-49-8
M. Wt: 246.01 g/mol
InChI Key: QBGJRIICMHIJJR-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-5-nitrobenzaldehyde (CAS 98555-49-8) is a multifunctional benzaldehyde derivative of interest in organic and medicinal chemistry research. This compound features a benzaldehyde core substituted with bromo, hydroxy, and nitro groups, giving it a molecular formula of C7H4BrNO4 and a molecular weight of 246.02 g/mol . The presence of three distinct functional groups makes this compound a valuable and versatile synthetic intermediate. The aldehyde group can undergo condensation reactions, the hydroxy group can be alkylated or serve as a hydrogen bond donor, the bromo atom can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), and the nitro group can be reduced to an amine or act as an electron-withdrawing group . This reactivity profile allows researchers to use 3-Bromo-4-hydroxy-5-nitrobenzaldehyde as a key precursor for synthesizing more complex molecules, including heterocyclic compounds and functionalized biphenyls. While specific pharmacological applications for this exact compound are not extensively documented in the searched literature, research on structurally similar brominated and nitrated benzaldehydes suggests potential areas of interest. For instance, related compounds are investigated as intermediates in the synthesis of pharmaceutically active molecules with 5-substituted 3-nitrocatechol structures . Another closely related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been studied for its antioxidant and cytoprotective effects in cellular models, indicating the potential research direction for brominated hydroxybenzaldehyde derivatives . This product is intended for research purposes as a chemical building block. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-hydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGJRIICMHIJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363477
Record name 3-bromo-4-hydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98555-49-8
Record name 3-bromo-4-hydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-Bromo-4-hydroxy-5-nitrobenzaldehyde (CAS 98555-49-8): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical overview of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde, a substituted aromatic aldehyde with significant potential as a versatile scaffold in medicinal chemistry and drug discovery. The strategic placement of four distinct functional groups—aldehyde, hydroxyl, bromo, and nitro—on the benzene ring offers multiple reaction sites for molecular elaboration. This document details the compound's physicochemical properties, outlines a robust, field-proven synthetic and purification workflow, and establishes a comprehensive analytical framework for its characterization and quality control. Furthermore, it explores the strategic application of this molecule in the generation of compound libraries for high-throughput screening, positioning it as a valuable starting material for researchers, chemists, and drug development professionals aiming to accelerate the discovery of novel therapeutic agents.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its effective application in research and development. The key identifiers and computed properties for 3-Bromo-4-hydroxy-5-nitrobenzaldehyde are summarized below.

Table 1: Chemical Identity and Structural Information

Property Value Source
CAS Number 98555-49-8 [1]
IUPAC Name 3-bromo-4-hydroxy-5-nitrobenzaldehyde [1]
Molecular Formula C₇H₄BrNO₄ [1]
Molecular Weight 246.01 g/mol [1]
SMILES C1=C(C=C(C(=C1[O-])O)Br)C=O [1][2]

| InChIKey | QBGJRIICMHIJJR-UHFFFAOYSA-N |[1][2] |

Table 2: Computed Physicochemical Data

Property Value Source & Notes
Melting Point 132.79 °C [2] (EPI Suite Estimation)
Boiling Point 342.06 °C [2] (EPA T.E.S.T. Estimation)
Density 1.79 g/cm³ [2] (EPA T.E.S.T. Estimation)
Water Solubility 393.15 mg/L [2] (EPA T.E.S.T. Estimation)
Hydrogen Bond Donors 1 [1][2]
Hydrogen Bond Acceptors 4 [1][2]

| Rotatable Bonds | 2 |[2] |

Synthesis and Purification

Rationale for Synthetic Strategy

The synthesis of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde is most logically achieved via a two-step electrophilic aromatic substitution sequence starting from the commercially available and inexpensive p-hydroxybenzaldehyde.

  • Step 1: Regioselective Bromination. The hydroxyl group of p-hydroxybenzaldehyde is a strong activating, ortho-, para-directing group. The para position is blocked, directing electrophilic substitution to the ortho positions. The aldehyde is a deactivating group, which helps to control the reaction. Monobromination can be achieved under controlled conditions to yield 3-Bromo-4-hydroxybenzaldehyde.

  • Step 2: Regioselective Nitration. The resulting 3-Bromo-4-hydroxybenzaldehyde is then subjected to nitration. The powerful activating effect of the hydroxyl group directs the incoming nitro group to the second ortho position (C5), overcoming the deactivating effects of the bromo and aldehyde substituents. This yields the desired 3-Bromo-4-hydroxy-5-nitrobenzaldehyde.

This sequential approach provides excellent regiochemical control and is based on well-established, scalable organic reactions.

Proposed Synthesis Workflow

The logical flow from starting material to the final, purified product is depicted below.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: Purification SM p-Hydroxybenzaldehyde Int 3-Bromo-4-hydroxybenzaldehyde SM->Int  NBS, Acetonitrile Product_Crude Crude Product Int->Product_Crude  HNO₃, H₂SO₄, 0°C Product_Pure Pure 3-Bromo-4-hydroxy- 5-nitrobenzaldehyde Product_Crude->Product_Pure  Recrystallization (Toluene)

Caption: Proposed two-step synthesis and purification workflow.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a proposed method based on standard organic chemistry principles and should be performed by qualified personnel in a suitable chemical laboratory with all appropriate safety precautions.

Step 1: Synthesis of 3-Bromo-4-hydroxybenzaldehyde (CAS 2973-78-6)

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add p-hydroxybenzaldehyde (12.2 g, 0.1 mol) and acetonitrile (200 mL). Stir until all solids are dissolved.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. The use of NBS provides a mild and selective source of electrophilic bromine.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Redissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude intermediate, 3-Bromo-4-hydroxybenzaldehyde, which can be used in the next step without further purification or purified by recrystallization from a water/ethanol mixture.

Step 2: Synthesis of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde (CAS 98555-49-8)

  • Reaction Setup: To a 250 mL three-neck flask fitted with a dropping funnel and a thermometer, add concentrated sulfuric acid (50 mL). Cool the acid to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add 3-Bromo-4-hydroxybenzaldehyde (10.05 g, 0.05 mol) to the cold sulfuric acid with vigorous stirring. Ensure the solid dissolves completely before proceeding.

  • Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid (3.5 mL, ~0.055 mol) to concentrated sulfuric acid (10 mL) at 0°C. Add this nitrating mixture dropwise to the reaction flask over 45 minutes, maintaining the internal temperature below 5°C. This controlled addition is crucial to prevent over-nitration and side reactions.

  • Reaction and Quenching: Stir the mixture at 0-5°C for an additional 2 hours. After the reaction is complete (monitored by TLC), very slowly pour the reaction mixture onto 500 g of crushed ice with stirring. This quenching step precipitates the solid product.

  • Isolation: Allow the ice to melt, then collect the precipitated yellow solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

Purification Protocol
  • Rationale: Recrystallization is a robust and scalable method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Toluene is a suitable solvent for this class of compounds.[3]

  • Procedure:

    • Transfer the crude, water-washed solid to a 500 mL Erlenmeyer flask.

    • Add a minimal amount of hot toluene to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, during which crystals of the pure product should form.

    • Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum at 50°C.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the product's identity, purity, and integrity.

Rationale for QC Methods

A multi-technique approach is essential for unambiguous characterization.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive information on the chemical structure and connectivity of atoms.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Quantifies the purity of the final compound.

Expected Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~11.0-12.0 ppm (s, 1H): Phenolic -OH proton, broad singlet.

    • δ ~9.9 ppm (s, 1H): Aldehydic -CHO proton.

    • δ ~8.3 ppm (d, 1H, J ≈ 2 Hz): Aromatic proton at C2.

    • δ ~8.1 ppm (d, 1H, J ≈ 2 Hz): Aromatic proton at C6.

    • Rationale: The two aromatic protons are expected to be doublets due to a small four-bond (meta) coupling.

  • IR (ATR, cm⁻¹):

    • 3200-3400 (broad): O-H stretching of the phenol.

    • 1690-1710: C=O stretching of the aromatic aldehyde.

    • 1520-1550 & 1340-1360: Asymmetric and symmetric N-O stretching of the nitro group.

    • ~1200: C-O stretching of the phenol.

  • Mass Spectrometry (EI):

    • m/z ~245/247: Molecular ion peak (M⁺) showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio).

Chromatographic Purity Assessment (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of the final product.[4]

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

  • Gradient: Start at 30% A, ramp to 95% A over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity ≥ 98% for use in drug discovery applications.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Versatile Chemical Scaffold

The true value of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde lies in its potential as a starting point for creating diverse molecular libraries. Each functional group serves as a handle for specific chemical transformations:

  • Aldehyde: Can undergo reductive amination to install various amine side chains, Wittig reactions to form alkenes, or condensation reactions to build heterocyclic systems.

  • Phenolic Hydroxyl: Can be alkylated or acylated to form ethers and esters, tuning solubility and hydrogen bonding capacity.

  • Bromo Group: Serves as a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

  • Nitro Group: Can be reduced to an amine, which can then be acylated, sulfonated, or used in further synthetic elaborations.

This multi-faceted reactivity allows for the systematic exploration of chemical space around a core scaffold, a key strategy in modern drug discovery.[5]

Workflow for Scaffold Elaboration in Drug Discovery

The following diagram illustrates how this core molecule can be integrated into a typical drug discovery pipeline.

G A Core Scaffold (3-Bromo-4-hydroxy-5-nitrobenzaldehyde) B Parallel Synthesis (e.g., Reductive Amination, Suzuki Coupling) A->B C Diverse Compound Library B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) & Lead Optimization E->F G Preclinical Candidate F->G

Caption: Integration of the core scaffold into a drug discovery workflow.

Safety, Handling, and Storage

While no specific safety data exists for the title compound, information for the closely related precursor, 3-Bromo-4-hydroxybenzaldehyde, provides a strong basis for handling procedures.[6][7][8]

Table 3: GHS Hazard Information (Inferred)

Hazard Category Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[6][9]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[6][9]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6][9] |

Handling:

  • Use only in a well-ventilated area, preferably a chemical fume hood.[8][9]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9]

  • Avoid breathing dust.[7][9] Avoid contact with skin, eyes, and clothing.[7]

  • Ensure eyewash stations and safety showers are readily accessible.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • The precursor is noted as being air-sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[7][8]

References

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Chemchart. (n.d.). 3-bromo-4-hydroxy-5-nitrobenzaldehyde (98555-49-8). Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
  • PubChem. (n.d.). 3-Bromo-4-hydroxy-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
  • PubMed. (2025). Artificial Intelligence in Natural Product Drug Discovery: Current Applications and Future Perspectives. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN102766030A - Method for preparing 3-bromine-4-hydroxy benzaldehyde.
  • PubMed. (2002). The application of multi-component reactions in drug discovery. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubMed. (2025). The latest advances with natural products in drug discovery and opportunities for the future: a 2025 update. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • SIELC Technologies. (2018). Benzaldehyde, 3-bromo-4-hydroxy-. Retrieved January 23, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-Bromo-4-hydroxy-5-nitrobenzaldehyde: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, synthetic pathways, and its emerging significance in medicinal chemistry.

Molecular Structure and Physicochemical Properties

3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde with the chemical formula C₇H₄BrNO₄.[1] Its structure is characterized by a benzene ring functionalized with a bromine atom, a hydroxyl group, a nitro group, and a formyl (aldehyde) group. The strategic placement of these functional groups dictates its reactivity and utility as a versatile building block in organic synthesis.

The IUPAC name for this compound is 3-bromo-4-hydroxy-5-nitrobenzaldehyde.[1] Key identifiers and properties are summarized in the table below.

PropertyValueSource
Molecular Weight 246.01 g/mol [1]
CAS Number 98555-49-8[1]
SMILES C1=C(C=C(C(=C1[O-])O)Br)C=O[1]
Appearance Expected to be a crystalline solidN/A
Melting Point Not explicitly found, but related compounds suggest a solid at room temperature.N/A

Strategic Synthesis: Nitration of 3-Bromo-4-hydroxybenzaldehyde

The most logical and commonly inferred synthetic route to 3-Bromo-4-hydroxy-5-nitrobenzaldehyde is through the electrophilic nitration of 3-bromo-4-hydroxybenzaldehyde. The hydroxyl and formyl groups on the benzene ring direct the incoming nitro group to the C5 position. The hydroxyl group is a strong activating group and ortho-, para-directing, while the aldehyde group is a deactivating group and meta-directing. The bromine at C3 further influences the regioselectivity of the nitration.

Synthesis of the Starting Material: 3-Bromo-4-hydroxybenzaldehyde

The precursor, 3-bromo-4-hydroxybenzaldehyde, can be synthesized by the bromination of 4-hydroxybenzaldehyde.[3]

Experimental Protocol:

  • Suspend 4-hydroxybenzaldehyde in a suitable chlorinated solvent such as chloroform.

  • Cool the suspension to 0°C.

  • Slowly add a solution of bromine in the same solvent, maintaining the temperature at 0°C. The molar ratio of 4-hydroxybenzaldehyde to bromine should be approximately 1:1.

  • After the addition is complete, allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by diluting with a non-polar solvent like petroleum ether to precipitate the product.

  • The crude product is then purified by recrystallization from water to yield 3-bromo-4-hydroxybenzaldehyde.

Nitration Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the nitration of 3-ethoxy-4-hydroxybenzaldehyde and is expected to yield 3-Bromo-4-hydroxy-5-nitrobenzaldehyde with high efficiency.[2]

Reagents and Materials:

  • 3-Bromo-4-hydroxybenzaldehyde

  • Fuming nitric acid

  • Dichloromethane (or other suitable inert solvent)

  • Ice bath

  • Standard laboratory glassware and purification apparatus

Step-by-Step Methodology:

  • Dissolve 3-bromo-4-hydroxybenzaldehyde in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 5-10°C using an ice bath.

  • Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10°C. The addition rate should be carefully controlled to manage the exothermic reaction.

  • After the complete addition of nitric acid, continue stirring the mixture at a reduced temperature (e.g., 3°C) for approximately 30 minutes to ensure the reaction goes to completion.

  • Monitor the reaction progress using TLC.

  • Upon completion, the product is expected to precipitate out of the solution. The solid product is collected by filtration.

  • Wash the collected solid with cold dichloromethane and then with water to remove any remaining acid and impurities.

  • Dry the product under vacuum at a moderate temperature (e.g., 50°C) to obtain the final 3-Bromo-4-hydroxy-5-nitrobenzaldehyde.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

  • Inert Solvent: Dichloromethane is used as it is an inert solvent that does not react with the nitrating agent and effectively dissolves the starting material.

  • Fuming Nitric Acid: This is a strong nitrating agent, necessary to achieve efficient nitration of the deactivated aromatic ring.

Self-Validating System:

The purity of the synthesized product should be rigorously assessed at each stage. TLC analysis during the reaction provides real-time monitoring. Post-synthesis, techniques such as melting point determination, and spectroscopic analysis (NMR, IR, MS) are essential to confirm the structure and purity of the final compound.

Spectroscopic Characterization (Predicted)

While explicit, publicly available spectra for 3-Bromo-4-hydroxy-5-nitrobenzaldehyde are scarce, the expected spectral data can be predicted based on the analysis of its functional groups and data from structurally similar compounds.

¹H NMR Spectroscopy:

  • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

  • Aromatic Protons: Two singlets are anticipated in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the benzene ring. The exact chemical shifts will be influenced by the electronic effects of the substituents.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region, around δ 190 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the carbon atoms of the benzene ring, with their chemical shifts determined by the attached functional groups. The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the hydroxyl group will be upfield.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch (aromatic and aldehyde): Absorptions around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹, respectively.

  • C=O Stretch (aldehyde): A strong, sharp absorption band around 1700 cm⁻¹.

  • N-O Stretch (nitro group): Two strong absorption bands, typically around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (246 g/mol ) is expected, showing a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).

  • Fragmentation Pattern: Fragmentation would likely involve the loss of the aldehyde group (CHO), the nitro group (NO₂), and the bromine atom.

Applications in Drug Development and Medicinal Chemistry

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. While direct applications of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde in marketed drugs are not extensively documented, its structural motifs are present in various biologically active molecules.

A closely related compound, 3,4-dihydroxy-5-nitrobenzaldehyde , serves as a key intermediate in the synthesis of Entacapone , a medication used in the treatment of Parkinson's disease.[2] This highlights the potential of the 3-nitro-4-hydroxybenzaldehyde core in designing enzyme inhibitors.

Furthermore, a structurally similar natural product, 3-bromo-4,5-dihydroxybenzaldehyde (BDB) , isolated from red algae, has demonstrated significant anti-inflammatory and antioxidant properties.[4][5] Studies have shown that BDB can protect skin cells from oxidative damage and may have therapeutic potential for inflammatory skin conditions and even in improving cardiac function after a myocardial infarction.[4][5] These findings underscore the pharmacological potential of brominated and nitrated hydroxybenzaldehydes, positioning 3-Bromo-4-hydroxy-5-nitrobenzaldehyde as a valuable scaffold for the discovery of new therapeutic agents. Its unique combination of functional groups allows for diverse chemical modifications, making it an attractive starting point for generating libraries of compounds for biological screening.

Safety and Handling

3-Bromo-4-hydroxy-5-nitrobenzaldehyde should be handled with care in a well-ventilated laboratory, following standard safety protocols. Based on data for the starting material, 3-bromo-4-hydroxybenzaldehyde, it is expected to be an irritant to the skin, eyes, and respiratory system.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a chemical intermediate with significant potential in organic synthesis, particularly in the realm of medicinal chemistry. Its synthesis, achievable through the nitration of 3-bromo-4-hydroxybenzaldehyde, is a process that requires careful control of reaction conditions to ensure high yield and purity. The structural similarity of this compound to known bioactive molecules and pharmaceutical intermediates suggests its value as a building block for the development of novel therapeutic agents. Further research into its applications is warranted and is expected to unveil new opportunities in drug discovery and development.

References

  • Je, J.-Y., et al. (2021). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Marine Drugs, 19(11), 603. [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Meriläinen, H., & Nissinen, M. (1996). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. U.S. Patent No. 5,498,813. Washington, DC: U.S.
  • Koptev, S. I., & Zorin, V. V. (1995). Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • PubChem. (n.d.). 3-Bromo-4-hydroxy-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, E. A., et al. (2018). Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice. Korean Circulation Journal, 48(11), 1034–1047. [Link]

Diagrams

Synthesis_Pathway cluster_start Starting Material Synthesis cluster_main Target Synthesis cluster_application Potential Application 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde->3-Bromo-4-hydroxybenzaldehyde Bromination (Br2, Chloroform) 3-Bromo-4-hydroxy-5-nitrobenzaldehyde 3-Bromo-4-hydroxy-5-nitrobenzaldehyde 3-Bromo-4-hydroxybenzaldehyde->3-Bromo-4-hydroxy-5-nitrobenzaldehyde Nitration (Fuming HNO3, CH2Cl2) Bioactive Molecules Bioactive Molecules 3-Bromo-4-hydroxy-5-nitrobenzaldehyde->Bioactive Molecules Further Synthetic Steps

Caption: Synthetic pathway to 3-Bromo-4-hydroxy-5-nitrobenzaldehyde and its potential application.

Sources

A Technical Guide to the Spectral Analysis of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectral data for 3-Bromo-4-hydroxy-5-nitrobenzaldehyde (CAS No. 98555-49-8), a substituted aromatic aldehyde of interest in synthetic chemistry and materials science.[1] A comprehensive understanding of its spectral characteristics is paramount for confirming its molecular structure, assessing its purity, and predicting its reactivity. This document synthesizes data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a complete analytical profile.

Molecular Structure and Spectroscopic Overview

3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a multifunctional aromatic compound. Its structure, confirmed by the collective data herein, features a benzene ring substituted with a bromine atom, a hydroxyl group, a nitro group, and a formyl (aldehyde) group. The interplay of these electron-withdrawing (nitro, aldehyde, bromine) and electron-donating (hydroxyl) groups dictates the distinct chemical shifts and absorption frequencies observed in its spectra.

The molecular formula is C₇H₄BrNO₄, with a molecular weight of approximately 246.01 g/mol .[1]

Caption: Molecular Structure of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, analysis in a solvent like DMSO-d₆ is particularly insightful as it allows for the observation of the exchangeable phenolic proton.

2.1. ¹H NMR Spectral Data

The proton NMR spectrum of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the hydroxyl proton. The electron-withdrawing nature of the nitro and aldehyde groups significantly deshields the aromatic protons, shifting them downfield.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde (-CHO)9.8 - 10.1Singlet (s)1H
Aromatic (H-2)~8.2Doublet (d)1H
Aromatic (H-6)~8.0Doublet (d)1H
Phenolic (-OH)10.0 - 12.0 (variable)Singlet (s, broad)1H

Causality Behind Assignments:

  • Aldehyde Proton (δ 9.8 - 10.1): This proton is directly attached to a carbonyl carbon and experiences strong deshielding, placing its signal in the characteristic aldehyde region of the spectrum.

  • Aromatic Protons (δ ~8.0-8.2): The two aromatic protons are on a highly substituted ring. They are ortho and para to strong electron-withdrawing groups (NO₂ and CHO), which shifts them significantly downfield. They would appear as doublets due to coupling with each other.

  • Phenolic Proton (δ 10.0 - 12.0): The chemical shift of this proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal is typically sharp and shifted downfield.[2]

2.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aldehyde (C=O)188 - 192
Aromatic (C-OH)150 - 155
Aromatic (C-NO₂)140 - 145
Aromatic (C-Br)110 - 115
Aromatic (C-H)125 - 135
Aromatic (C-CHO)130 - 138

Causality Behind Assignments:

  • Carbonyl Carbon (δ 188-192): The aldehyde carbon is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

  • Substituted Aromatic Carbons: The carbons attached to the electronegative oxygen, nitrogen, and bromine atoms (C-OH, C-NO₂, C-Br) have characteristic chemical shifts influenced by the electronic effects of these substituents.

  • Unsubstituted Aromatic Carbons: The carbons bonded to hydrogen (C-H) and the carbon attached to the aldehyde group (C-CHO) appear in the typical aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
O-H Stretch (phenolic)3200 - 3550Strong, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C=O Stretch (aldehyde)1680 - 1710Strong
N=O Stretch (nitro, asymmetric)1500 - 1550Strong
C=C Stretch (aromatic)1450 - 1600Medium-Strong
N=O Stretch (nitro, symmetric)1335 - 1370Strong
C-O Stretch (phenol)1200 - 1260Strong
C-Br Stretch500 - 600Medium-Strong

Interpretation of Key Peaks:

  • Broad O-H Stretch: The broadness of the hydroxyl peak is a classic indicator of hydrogen bonding, a key intermolecular force in this molecule.[3][4][5]

  • Strong C=O Stretch: The strong absorption in the 1680-1710 cm⁻¹ range is a definitive sign of the aldehyde carbonyl group.

  • Strong N=O Stretches: The two distinct, strong peaks for the nitro group (asymmetric and symmetric stretching) are characteristic of this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. For 3-Bromo-4-hydroxy-5-nitrobenzaldehyde, electron ionization (EI) would likely lead to a series of characteristic fragments.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A pair of peaks around m/z 245 and 247, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

  • [M-H]⁺: Loss of a hydrogen radical from the aldehyde, a common fragmentation for aromatic aldehydes, would result in peaks at m/z 244 and 246.[6][7]

  • [M-CHO]⁺: Loss of the formyl group (29 Da) would lead to fragments at m/z 216 and 218.[6]

  • [M-NO₂]⁺: Loss of the nitro group (46 Da) is another likely fragmentation pathway, giving peaks at m/z 199 and 201.

  • Further Fragmentation: Subsequent loss of CO (28 Da) from fragments containing the carbonyl group is also possible.

Mass_Spec_Fragmentation cluster_frags Primary Fragments M [M]⁺˙ m/z 245/247 M_minus_H [M-H]⁺ m/z 244/246 M->M_minus_H - H˙ M_minus_NO2 [M-NO₂]⁺ m/z 199/201 M->M_minus_NO2 - NO₂˙ M_minus_CHO [M-CHO]⁺ m/z 216/218 M->M_minus_CHO - CHO˙

Sources

The Multifaceted Biological Activities of Substituted Nitrobenzaldehydes: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

Substituted nitrobenzaldehydes, a class of aromatic compounds characterized by the presence of a nitro group and an aldehyde moiety on a benzene ring, have emerged as a versatile and highly promising scaffold in the landscape of modern drug discovery. Historically recognized as crucial intermediates in the synthesis of a wide array of pharmaceuticals, dyes, and other fine chemicals, their intrinsic biological activities have garnered significant and increasing attention from the scientific community.[1] The electronic properties conferred by the electron-withdrawing nitro and aldehyde groups create a unique chemical reactivity that can be strategically harnessed to modulate biological processes.[2]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a cursory overview to provide a detailed exploration of the diverse biological activities of substituted nitrobenzaldehydes. As a Senior Application Scientist, my objective is to not only present the data but to also provide the "why" behind the experimental choices and to offer a field-proven perspective on the evaluation of these compelling molecules. We will delve into their antimicrobial, anticancer, and enzyme-inhibiting properties, supported by quantitative data, mechanistic insights, and detailed experimental protocols to empower your research and development endeavors.

The Chemical Biology of Nitrobenzaldehydes: A Foundation for Activity

The biological potential of substituted nitrobenzaldehydes is intrinsically linked to their chemical structure. The positions of the nitro group (ortho, meta, or para) and other substituents on the aromatic ring significantly influence the molecule's steric and electronic properties, thereby dictating its reactivity and interaction with biological targets.[3] For instance, the non-coplanar conformation of 2-nitrobenzaldehyde, where the nitro group is twisted relative to the phenyl ring, contrasts with the planar structure of 3-nitrobenzaldehyde, impacting their respective reactivities.[3]

A common strategy to diversify and enhance the biological activity of nitrobenzaldehydes is through the formation of derivatives such as Schiff bases, hydrazones, and semicarbazones. This is typically achieved via condensation reactions between the aldehyde group and a primary amine. These derivatives often exhibit enhanced biological activities compared to the parent aldehyde, a phenomenon attributed to the introduction of the azomethine (-C=N-) group, which can act as a hydrogen bond acceptor and coordinate with metal ions.

Antimicrobial Activity: A Renewed Weapon Against Microbial Resistance

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new anti-infective agents. Substituted nitrobenzaldehydes and their derivatives have demonstrated significant potential in this arena, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4]

Mechanism of Antimicrobial Action

The precise mechanisms by which nitrobenzaldehydes exert their antimicrobial effects are multifaceted and can vary depending on the specific derivative and microbial species. However, several key modes of action have been proposed:

  • Inhibition of Protein Synthesis: Some derivatives are believed to interfere with ribosomal function, thereby inhibiting protein synthesis.

  • Disruption of Cell Wall Integrity: Certain compounds may inhibit enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • DNA Damage: The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamino intermediates, which can induce DNA damage.[5]

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial potency of nitrobenzaldehyde derivatives is heavily influenced by the nature and position of substituents on the benzaldehyde ring. For instance, the formation of metal complexes with thiosemicarbazone derivatives of 3-nitrobenzaldehyde has been shown to enhance antibacterial activity. Notably, Nickel(II) and Cobalt(II) complexes of 3-nitrobenzaldehyde thiosemicarbazone exhibited greater activity against Staphylococcus aureus and Escherichia coli compared to the ligand alone.[6]

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected substituted nitrobenzaldehyde derivatives, expressed as the zone of inhibition. While more comprehensive Minimum Inhibitory Concentration (MIC) data is needed for a complete picture, these results highlight the potential of this class of compounds.

Compound/DerivativeTest OrganismZone of Inhibition (mm)Reference
3-Nitrobenzaldehyde semicarbazone LigandStaphylococcus aureus9[7]
3-Nitrobenzaldehyde semicarbazone Ni(II) ComplexStaphylococcus aureus16[7]
3-Nitrobenzaldehyde semicarbazone Cu(II) ComplexStaphylococcus aureus13[7]
3-Nitrobenzaldehyde semicarbazone LigandEscherichia coli8[7]
3-Nitrobenzaldehyde semicarbazone Ni(II) ComplexEscherichia coli13[7]
3-Nitrobenzaldehyde semicarbazone Cu(II) ComplexEscherichia coli10[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol provides a standardized method for determining the MIC of a test compound against a specific bacterial strain.[8][9]

Materials:

  • Test compound (substituted nitrobenzaldehyde derivative)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (containing MHB and inoculum but no compound).

    • Well 12 serves as the sterility control (containing MHB only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum Inoculation Inoculate Plate with Bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Plate Read Plate Visually or Spectrophotometrically Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Substituted nitrobenzaldehydes have demonstrated significant cytotoxic activity against a variety of cancer cell lines, making them an attractive scaffold for the development of new chemotherapeutics.[10]

Mechanisms of Anticancer Action

The anticancer activity of nitrobenzaldehyde derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, and to arrest the cell cycle. Key mechanisms include:

  • Induction of Apoptosis: One fascinating mechanism involves the use of nitrobenzaldehyde as a "caged" proton carrier.[5] Upon activation by UV light, it releases a proton, leading to intracellular acidification and subsequent apoptosis.[5] This approach offers the potential for targeted, light-activated cancer therapy.[5]

  • Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis.[3]

  • Kinase Inhibition: As will be discussed in more detail later, certain nitrobenzaldehyde derivatives can inhibit the activity of protein kinases that are crucial for cancer cell proliferation and survival.[1]

Quantitative Anticancer Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table presents the IC50 values for selected substituted nitrobenzaldehyde derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzimidazole-urea derivative (Compound 17)MCF-7 (Breast)0.84 ± 0.05[11]
Benzimidazole-urea derivative (Compound 11b)MCF-7 (Breast)1.34 ± 0.65[11]
Benzimidazole-urea derivative (Compound 18)MCF-7 (Breast)1.98 ± 0.11[11]
Benzimidazole-urea derivative (Compound 17)A549 (Lung)0.69 ± 0.03[11]
Benzimidazole-urea derivative (Compound 18)A549 (Lung)0.74 ± 0.01[11]
Triazole derivative (H1)MCF-7 (Breast)24.63[12]
Triazole derivative (H4)MCF-7 (Breast)15.46[12]
Triazole derivative (H1)HCT116 (Colon)47.14[12]
Triazole derivative (H4)HCT116 (Colon)26.84[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Sterile 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Addition of MTT Reagent: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[13]

  • Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Flowchart start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_adhesion Incubate for Adhesion (24h) seed_cells->incubate_adhesion add_compound Add Test Compound (Serial Dilutions) incubate_adhesion->add_compound incubate_treatment Incubate for Treatment (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for Formazan Formation (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end_process End calculate_ic50->end_process

Step-by-step workflow of the MTT cytotoxicity assay.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

The ability of small molecules to selectively inhibit the activity of specific enzymes is a cornerstone of modern pharmacology. Substituted nitrobenzaldehydes have been identified as inhibitors of several clinically relevant enzymes, highlighting their potential for the development of targeted therapies.

Key Enzyme Targets
  • Receptor Tyrosine Kinases (RTKs): Several nitrobenzaldehyde-based derivatives have been shown to inhibit RTKs such as VEGFR-2, EGFR, and c-Met, which are key drivers of angiogenesis and tumor progression.[1] The inhibition of these kinases can block downstream signaling pathways that promote cell proliferation and survival.[1]

  • Aldose Reductase (AR): This enzyme is implicated in the development of diabetic complications. Certain benzaldehyde derivatives have shown potent inhibition of AR, suggesting their potential in managing such conditions.[2]

  • Aldehyde Dehydrogenases (ALDHs): ALDHs play a role in cellular detoxification and are involved in the biosynthesis of retinoic acid, a key signaling molecule.[17] The inhibition of specific ALDH isoforms is being explored as a therapeutic strategy in cancer.[17]

Quantitative Enzyme Inhibition Data (IC50 Values)

The following table provides a summary of the IC50 values for selected nitrobenzaldehyde derivatives against various enzymes.

Compound/DerivativeEnzyme TargetIC50 (µM)Reference
Benzothiazole-urea derivative (Compound 6b)VEGFR-20.014[1]
Benzothiazole-urea derivative (Compound 7a)VEGFR-20.027[1]
Benzimidazole-urea derivative (Compound 12a)VEGFR-20.071[1]
Benzimidazole-urea derivative (Compound 17)c-Met0.028[11]
Benzimidazole-urea derivative (Compound 18)c-Met0.021[11]
4-PhenylbenzaldehydeAldose Reductase0.23[2]
2-BromobenzaldehydeAldose Reductase1.37[2]
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.[4][18][19][20][21]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compound

  • Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, and DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or radiolabeled [γ-³²P]ATP)

  • Microplate reader (luminescence or scintillation counter)

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the kinase, substrate, ATP, and test compound in the appropriate buffers.

  • Assay Setup: In a microplate, combine the kinase, test compound (at various concentrations), and substrate in the kinase reaction buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period.

  • Termination of Reaction and Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format:

    • Luminescence-based (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a second reagent to convert the ADP generated into a luminescent signal.

    • Radiometric: If using [γ-³²P]ATP, the reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto a phosphocellulose membrane). The amount of incorporated radioactivity is then quantified using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control. Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Kinase_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection and Analysis prepare_reagents Prepare Kinase, Substrate, ATP, and Test Compound combine_reagents Combine Kinase, Substrate, and Test Compound in Plate prepare_reagents->combine_reagents start_reaction Initiate Reaction with ATP combine_reagents->start_reaction incubate_reaction Incubate at Optimal Temperature start_reaction->incubate_reaction stop_reaction Stop Reaction and Detect Signal (Luminescence/Radioactivity) incubate_reaction->stop_reaction analyze_data Calculate % Inhibition and IC50 stop_reaction->analyze_data

General workflow for an in vitro kinase inhibition assay.

Future Perspectives and Conclusion

The diverse biological activities of substituted nitrobenzaldehydes underscore their significant potential as a foundational scaffold for the development of novel therapeutics. The ability to readily modify their structure allows for the fine-tuning of their activity against a range of targets, from microbial pathogens to cancer cells and specific enzymes.

Future research in this area should focus on:

  • Expanding the Chemical Space: The synthesis and biological evaluation of a wider array of substituted nitrobenzaldehyde derivatives will be crucial for elucidating more comprehensive structure-activity relationships.

  • Elucidating Detailed Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will facilitate the rational design of more potent and selective agents.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2023). ACS Omega. [Link]

  • The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. (2017). Journal of Clinical and Diagnostic Research. [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2023). ACS Omega. [Link]

  • IC50 values of benzaldehyde derivatives on bovine kidney AR. (2023). ResearchGate. [Link]

  • Synthesis and antibacterial activity of 3-nitrobenzaldehyde semicarbazone ligand and its Ni (II) and Cu (II) Complexes. (2020). Journal of Microbiology and Experimentation. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Synthesis and antibacterial activity of 3-nitrobenzaldehyde semicarbazone ligand and its Ni (II) and Cu (II) Complexes. (2020). ResearchGate. [Link]

  • In vitro kinase assay and inhibition assay. (2017). Bio-protocol. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (2002). ResearchGate. [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). MDPI. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). Future Medicinal Chemistry. [Link]

  • CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. (2014). Universidade Federal do Ceará. [Link]

  • Synthesis, Characterization and Antimicrobial Study of 3- nitrobenzaldehyde Thiosemicarbazone and it's Metal Complexes. (2020). ResearchGate. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (2022). ResearchGate. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors. (2022). Blue Ridge Institute for Medical Research. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). CLYTE Technologies. [Link]

  • Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. (2018). ResearchGate. [Link]

  • Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. (2024). Pharmacia. [Link]

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • MTT Proliferation Assay Protocol. (2012). ResearchGate. [Link]

  • 4.2. Determination of Minimum Inhibitory Concentration (MIC). (2023). Bio-protocol. [Link]

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Methodological & Application

3-Bromo-4-hydroxy-5-nitrobenzaldehyde: A Versatile Trifunctional Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzaldehydes are cornerstone reagents in organic synthesis, prized for their reactivity and ability to serve as precursors to a vast array of complex molecular architectures.[1] Among these, 3-Bromo-4-hydroxy-5-nitrobenzaldehyde stands out as a particularly powerful and versatile building block. Its structure is adorned with three distinct and orthogonally reactive functional groups: a reactive aldehyde, an acidic phenol, and an electron-deficient aromatic ring bearing a bromine atom and a nitro group. This unique arrangement allows for a programmed, stepwise functionalization, making it an invaluable starting material in the synthesis of novel pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth exploration of its properties, synthetic access, and diverse applications, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Key Properties

The key physicochemical properties of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde are summarized in the table below.[2][3]

PropertyValueSource
IUPAC Name 3-bromo-4-hydroxy-5-nitrobenzaldehydePubChem[3]
CAS Number 98555-49-8PubChem[3]
Molecular Formula C₇H₄BrNO₄PubChem[3]
Molecular Weight 246.01 g/mol PubChem[3]
Melting Point 132.79 °C (Predicted)Chemchart[2]
Boiling Point 348.73 °C (Predicted)Chemchart[2]
SMILES C1=C(C=C(C(=C1[O-])O)Br)C=OPubChem[3]
InChIKey QBGJRIICMHIJJR-UHFFFAOYSA-NPubChem[3]
Safety and Handling

While specific GHS data for this exact compound is not aggregated, related substituted benzaldehydes with similar functional groups (e.g., bromo, hydroxy) are classified as irritants.[4] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Synthesis of the Building Block

While commercially available, understanding the synthesis of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde provides insight into its reactivity. A common route involves the electrophilic substitution of 4-hydroxybenzaldehyde. The hydroxyl group is an activating, ortho-, para- director, while the aldehyde is a deactivating, meta- director. Nitration typically precedes bromination.

Proposed Synthetic Workflow

Synthesis_Workflow Start 4-Hydroxybenzaldehyde Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate 4-Hydroxy-3-nitrobenzaldehyde Step1->Intermediate Step2 Bromination (NBS or Br₂) Intermediate->Step2 Product 3-Bromo-4-hydroxy- 5-nitrobenzaldehyde Step2->Product

Caption: Proposed synthesis of the title compound.

Protocol: Two-Step Synthesis from 4-Hydroxybenzaldehyde

Rationale: This procedure first introduces the nitro group. The strong electron-withdrawing nature of the nitro group, combined with the directing effect of the hydroxyl group, facilitates the subsequent selective bromination at the C3 position.

Step 1: Nitration of 4-Hydroxybenzaldehyde

  • Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 4-hydroxybenzaldehyde (1.0 eq) to concentrated sulfuric acid.

  • Reagent Addition: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 5-10 °C for 2-3 hours until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 4-hydroxy-3-nitrobenzaldehyde, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 2: Bromination of 4-Hydroxy-3-nitrobenzaldehyde

  • Setup: Dissolve the 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) from Step 1 in glacial acetic acid.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution. An alternative, though more hazardous, reagent is liquid bromine.[5]

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, pour the mixture into cold water to precipitate the crude product.

  • Purification: Collect the solid by filtration. The crude 3-Bromo-4-hydroxy-5-nitrobenzaldehyde can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.[5]

Applications in Organic Synthesis: A Protocol Guide

The true utility of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde lies in the selective manipulation of its three key functional regions.

Reactions at the Aldehyde Group

The aldehyde is a versatile electrophilic handle for carbon-carbon and carbon-nitrogen bond formation.

Protocol 3.1.1: Knoevenagel Condensation for Cinnamic Acid Derivatives

Causality: The aldehyde is condensed with an active methylene compound, such as malonic acid, catalyzed by a weak base like pyridine/piperidine. This forms a valuable cinnamic acid scaffold, a common motif in pharmaceuticals.

  • Setup: In a round-bottom flask, dissolve 3-Bromo-4-hydroxy-5-nitrobenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.

  • Catalyst: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture under reflux for 3-4 hours. The reaction progress can be monitored by the evolution of CO₂.

  • Workup: Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated HCl.

  • Isolation: The precipitated product, the corresponding cinnamic acid derivative, is collected by filtration, washed with water, and recrystallized.

Protocol 3.1.2: Reductive Amination

Causality: This one-pot reaction first forms an imine/enamine intermediate with a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less reactive towards the aldehyde starting material.

  • Setup: Dissolve the aldehyde (1.0 eq) and the desired primary amine (1.2 eq) in a suitable solvent like dichloroethane (DCE) or methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction: Continue stirring at room temperature overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Reactions at the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group can be easily removed by a base, converting it into a potent nucleophile for ether and ester formation.

Protocol 3.2.1: Williamson Ether Synthesis (O-Alkylation)

Causality: The phenoxide, generated by a base like potassium carbonate, acts as a nucleophile, displacing a halide from an alkyl halide in an Sₙ2 reaction to form an ether.

  • Setup: To a solution of the benzaldehyde (1.0 eq) in a polar aprotic solvent like DMF or acetone, add a mild base such as potassium carbonate (2.0 eq).

  • Reagent Addition: Add the desired alkyl halide (e.g., ethyl iodide) (1.2 eq).

  • Reaction: Heat the mixture to 50-60 °C and stir until TLC shows complete consumption of the starting material.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify the resulting ether by column chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

Causality: The powerful electron-withdrawing effects of the nitro group and, to a lesser extent, the aldehyde group, activate the aromatic ring for nucleophilic attack. This makes the bromine atom, located ortho to the nitro group, an excellent leaving group for SₙAr reactions.

Caption: General mechanism of SₙAr at the C3 position.

Protocol 3.3.1: Substitution with an Amine

  • Setup: Dissolve the benzaldehyde (1.0 eq) in a polar solvent like DMSO or NMP.

  • Reagents: Add the desired amine (2.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction: Heat the reaction mixture in a sealed vessel at 100-140 °C. The high temperature is often necessary to drive the reaction to completion.

  • Workup: Cool the mixture, dilute with water, and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer, dry it, and purify by column chromatography to isolate the aminated benzaldehyde derivative.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, opening up avenues for further functionalization like diazotization or amide coupling.

Protocol 3.4.1: Reduction using Tin(II) Chloride

Causality: Stannous chloride (SnCl₂) in the presence of concentrated HCl is a classic and effective method for reducing aromatic nitro groups to anilines, even in the presence of other reducible groups like aldehydes.

  • Setup: Suspend the nitrobenzaldehyde (1.0 eq) in ethanol.

  • Reagent Addition: Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl dropwise while stirring. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux for 2-3 hours.

  • Workup: Cool the reaction and neutralize carefully by the slow addition of a concentrated NaOH solution until the pH is basic and the tin salts have precipitated.

  • Isolation: Filter the mixture to remove the inorganic salts. Extract the filtrate with ethyl acetate. Dry the organic phase and concentrate it to obtain the crude aminobenzaldehyde.

Integrated Synthetic Strategy: A Case Study

To demonstrate the synthetic power of this building block, consider the following hypothetical pathway to a complex, drug-like scaffold.

Synthetic_Pathway Start 3-Bromo-4-hydroxy- 5-nitrobenzaldehyde Step1 1. K₂CO₃, Et-I (O-Alkylation) Start->Step1 Intermediate1 Aldehyde A Step1->Intermediate1 Step2 2. Piperidine (SₙAr) Intermediate1->Step2 Intermediate2 Aldehyde B Step2->Intermediate2 Step3 3. Reductive Amination (Benzylamine, STAB) Intermediate2->Step3 Intermediate3 Amine C Step3->Intermediate3 Step4 4. SnCl₂, HCl (Nitro Reduction) Intermediate3->Step4 Final Final Scaffold: Diamino Derivative Step4->Final

Caption: Multi-step synthesis from the title compound.

This workflow illustrates a logical sequence:

  • Protect/Modify the Phenol: O-alkylation prevents interference in later steps.

  • SₙAr Reaction: The bromine is displaced by an amine.

  • Reductive Amination: The aldehyde is converted into a secondary amine.

  • Nitro Reduction: The final transformation unmasks a primary aniline, providing a key functional group for further diversification.

This strategic approach, enabled by the distinct reactivity of each functional group on the starting material, underscores the immense value of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde in constructing complex molecules with high efficiency.

References

  • PubChem. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 . National Center for Biotechnology Information. [Link]

  • Chemchart. 3-bromo-4-hydroxy-5-nitrobenzaldehyde (98555-49-8) . [Link]

  • PubChem. 3-Bromo-4-hydroxy-5-nitrobenzaldehyde | C7H4BrNO4 | CID 1494378 . National Center for Biotechnology Information. [Link]

  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters . [Link]

  • Google Patents. Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure . [Link]

  • ResearchGate. Synthesis and properties of substituted benzaldehyde phenylhydrazones . [Link]

  • Conjecture. Substituted Benzaldehyde: Significance and symbolism . [Link]

  • Digital Commons @ Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes . [Link]

Sources

Introduction: Unveiling the Potential of a Multifunctional Aromatic Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Aldol Condensation of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde: Application Notes and Protocols for Synthetic Chemistry

3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a polysubstituted aromatic aldehyde offering a unique platform for synthetic diversification. Its structure is characterized by three distinct functional groups on the benzene ring: a bromine atom, a hydroxyl group, and a nitro group. This arrangement of electron-withdrawing (nitro, bromo) and potentially electron-donating (hydroxyl) groups imparts a nuanced electronic character to the aldehyde, making it a compelling substrate for various organic transformations.

Among the most powerful carbon-carbon bond-forming reactions in a synthetic chemist's toolkit is the aldol condensation. Specifically, the Claisen-Schmidt condensation, a variant involving an aromatic aldehyde and an enolizable ketone or aldehyde, provides a direct route to α,β-unsaturated carbonyl compounds, commonly known as chalcones. These chalcone scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and optical properties.

This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing 3-Bromo-4-hydroxy-5-nitrobenzaldehyde as an electrophilic partner in Claisen-Schmidt condensation reactions. We will delve into the mechanistic intricacies dictated by its unique substitution pattern and provide a detailed, field-tested protocol for the synthesis of novel chalcone derivatives.

Mechanistic Considerations: The Electronic Tug-of-War

The success of a Claisen-Schmidt condensation hinges on the electrophilicity of the aldehyde's carbonyl carbon and the nucleophilicity of the enolate partner. The substituents on the 3-Bromo-4-hydroxy-5-nitrobenzaldehyde ring play a critical role in modulating this reactivity.

  • Activating Effects : The nitro group (at position 5) and the bromine atom (at position 3) are electron-withdrawing groups. Through a combination of strong negative resonance (-R) and inductive (-I) effects for the nitro group, and a dominant inductive effect for bromine, they pull electron density away from the aromatic ring. This withdrawal of electron density extends to the carbonyl group, significantly increasing its electrophilicity and making it more susceptible to nucleophilic attack by an enolate.

  • The Ambivalent Hydroxyl Group : The hydroxyl group (at position 4) introduces a critical complexity. Under the strongly basic conditions typically required for enolate formation (e.g., NaOH or KOH), the acidic phenolic proton will be abstracted to form a phenoxide ion. This phenoxide is a potent electron-donating group (+R effect), pushing electron density into the ring and, consequently, towards the carbonyl group. This effect counteracts the electron-withdrawing nature of the nitro and bromo substituents, thereby decreasing the carbonyl's electrophilicity.

The overall reactivity of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde in an aldol condensation is therefore a result of this electronic "tug-of-war." While the deactivating effect of the phenoxide is significant, the powerful electron-withdrawing capacity of the nitro group generally ensures that the carbonyl carbon remains sufficiently electrophilic for the reaction to proceed.

The general mechanism, a base-catalyzed Claisen-Schmidt condensation, proceeds via the following logical steps.

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration (Condensation) Ketone Ketone (e.g., Acetophenone) Enolate Nucleophilic Enolate Ketone->Enolate Deprotonation of α-hydrogen Aldehyde 3-Bromo-4-hydroxy- 5-nitrobenzaldehyde Base1 Base (OH⁻) Water1 H₂O Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Water2 H₂O Enolate2->Aldehyde Attack on electrophilic carbonyl carbon Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate3 Enolate of Adduct Base2 OH⁻ Alkoxide2->Aldol_Adduct Protonation from solvent Final_Product α,β-Unsaturated Ketone (Chalcone) Enolate3->Final_Product Elimination of OH⁻ Water3 H₂O Aldol_Adduct2->Enolate3 Deprotonation

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocol: Synthesis of a Novel Chalcone

This protocol details the synthesis of (E)-1-(Aryl)-3-(3-bromo-4-hydroxy-5-nitrophenyl)prop-2-en-1-one, using acetophenone as a representative enolizable ketone partner. This procedure is adapted from established methods for nitro-substituted benzaldehydes.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
3-Bromo-4-hydroxy-5-nitrobenzaldehyde246.015.01.23 g
Acetophenone120.155.00.60 mL (618 mg)
Sodium Hydroxide (NaOH)40.00-See preparation
Ethanol (95%)--~25 mL
Deionized Water--As needed
Hydrochloric Acid (HCl), concentrated--For neutralization

Equipment

  • 50 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Beakers (50 mL, 100 mL)

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula and glass rod

Step-by-Step Methodology

G A 1. Reagent Combination B 2. Base Addition & Reaction A->B Swirl to dissolve C 3. Product Precipitation B->C Stir until precipitate forms D 4. Isolation of Crude Product C->D Quench in ice water E 5. Purification (Recrystallization) D->E Vacuum filtration F 6. Final Product E->F Dissolve in hot ethanol, cool to crystallize

Caption: Experimental workflow for chalcone synthesis.

PART A: Reaction Setup and Execution

  • Reagent Preparation : In a 50 mL Erlenmeyer flask, combine 1.23 g (5.0 mmol) of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde, 0.60 mL (5.0 mmol) of acetophenone, and 8.0 mL of 95% ethanol.

  • Dissolution : Swirl the flask gently at room temperature until all the solids have dissolved. The resulting solution should be clear and may have a yellowish tint.

  • Base Preparation : Separately, prepare the base catalyst by dissolving 0.5 g of NaOH pellets in 5 mL of deionized water in a small beaker. Allow the solution to cool to room temperature. Caution: This process is exothermic.

  • Initiation of Condensation : While stirring the ethanolic solution of the aldehyde and ketone, add the cooled NaOH solution dropwise over 2-3 minutes.

  • Reaction Monitoring : A rapid color change and the formation of a precipitate are indicative of the reaction's progress. Continue to stir the mixture vigorously at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

PART B: Product Isolation and Purification

  • Precipitation : After the reaction period, transfer the reaction mixture into a 100 mL beaker containing approximately 30 mL of ice-cold water. Stir the resulting slurry with a glass rod to break up any large clumps of solid.

  • Neutralization : Slowly add concentrated HCl dropwise to the slurry until it is neutral to litmus or pH paper. This step is crucial to protonate the phenoxide on the product and any unreacted starting material, ensuring complete precipitation.

  • Crude Product Isolation : Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts and residual base.

  • Drying : Press the solid dry on the funnel and then transfer it to a watch glass. Allow the crude product to air-dry completely. Weigh the crude product to determine the initial yield.

  • Purification by Recrystallization : Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot 95% ethanol—just enough to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Isolation : Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

  • Characterization : Determine the melting point of the purified product and obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its structure and purity. The trans isomer is typically the major product due to its greater thermodynamic stability.

Safety and Handling

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate gloves.

  • Reagent Handling : 3-Bromo-4-hydroxy-5-nitrobenzaldehyde and its derivatives should be handled with care as their toxicological properties may not be fully known.

  • Base and Acid : Sodium hydroxide and concentrated hydrochloric acid are corrosive. Handle them in a fume hood and avoid contact with skin and eyes.

  • Waste Disposal : Dispose of all chemical waste according to institutional guidelines.

Troubleshooting Common Issues

IssueProbable CauseSuggested Solution
No precipitate forms Insufficient base, inactive reagents, or reaction has not been given enough time.Check the pH of the solution to ensure it is strongly basic. If necessary, add more NaOH solution. Allow the reaction to stir for a longer period.
Oily product instead of solid Impurities are present, or the product has a low melting point.Try scratching the inside of the flask with a glass rod to induce crystallization. Ensure the quench water is ice-cold. Purification by column chromatography may be necessary.
Low yield Incomplete reaction, or loss of product during workup or recrystallization.Ensure equimolar amounts of reactants. During recrystallization, use the minimum amount of hot solvent and ensure the solution is fully cooled before filtering.
Product remains colored/impure Side reactions or trapped starting materials.Ensure thorough washing of the crude product. Perform a second recrystallization, potentially with the addition of a small amount of activated charcoal to remove colored impurities.

References

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Condensation reaction of benzaldehyde with p-nitroacetophenone. ResearchGate. [Link]

  • Scribd. (n.d.). Aldol Condensation Reaction: Benzalacetophenone. Scribd. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). The Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones). [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Aldol reaction between p-nitrobenzaldehyde and acetone with different solvents. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxy-5-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

  • JETIR. (2020). SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research. [Link]

  • ACS Publications. (n.d.). *Investigation on Main Reaction and Side Reaction Mechanism in the Synthetic Process of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl

Application Notes and Protocols: Regioselective Nitration of 3-Bromo-4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive guide to the regioselective nitration of 3-bromo-4-hydroxybenzaldehyde to synthesize 3-bromo-4-hydroxy-5-nitrobenzaldehyde. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for the preparation of this key substituted aromatic intermediate. The narrative delves into the mechanistic underpinnings of the reaction, providing a rationale for the choice of reagents and reaction conditions. A detailed, step-by-step experimental procedure is presented, along with safety protocols and methods for product purification and characterization.

Introduction: The Significance of Nitrated Phenolic Aldehydes

Nitrated phenolic aldehydes are a pivotal class of organic intermediates, serving as versatile building blocks in the synthesis of a wide array of more complex molecules. Their utility spans the pharmaceutical, agrochemical, and dye industries. The introduction of a nitro group onto the aromatic ring of a phenolic aldehyde drastically alters its electronic properties and provides a synthetic handle for a variety of chemical transformations. For instance, the nitro group can be readily reduced to an amine, which can then be further functionalized, or it can participate in nucleophilic aromatic substitution reactions.

The specific target of this protocol, 3-bromo-4-hydroxy-5-nitrobenzaldehyde, is a trifunctionalized aromatic ring, making it a valuable precursor for the synthesis of biologically active compounds and novel materials. The strategic placement of the bromo, hydroxyl, nitro, and aldehyde functionalities allows for a high degree of synthetic flexibility.

Mechanistic Rationale and Regioselectivity

The nitration of 3-bromo-4-hydroxybenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction. The success of this synthesis hinges on controlling the regioselectivity of the nitration to favor the formation of the desired 5-nitro isomer.

Generation of the Electrophile

The nitrating agent in this protocol is the nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Directing Effects of Substituents

The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the benzene ring: the hydroxyl (-OH), bromo (-Br), and aldehyde (-CHO) groups.

  • Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and a strong ortho, para-director. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

  • Bromo Group (-Br): Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because of the resonance donation of a lone pair of electrons, which partially counteracts the inductive effect and preferentially stabilizes the intermediates formed from ortho and para attack.

  • Aldehyde Group (-CHO): The aldehyde group is a deactivating group and a meta-director. Both its inductive and resonance effects withdraw electron density from the aromatic ring, particularly from the ortho and para positions.

Synergistic Directing Effects: In 3-bromo-4-hydroxybenzaldehyde, the powerful activating and ortho, para-directing effect of the hydroxyl group dominates. The position ortho to the hydroxyl group (C5) is the most activated and sterically accessible site for electrophilic attack. The aldehyde and bromo groups, being in a meta and para position relative to C5 respectively, do not significantly hinder the reaction at this site.

Experimental Protocol

This protocol is based on established methods for the nitration of substituted phenols, adapted for the specific substrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromo-4-hydroxybenzaldehyde≥98%Commercially Available---
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent Grade (95-98%)Commercially AvailableHighly corrosive.
Concentrated Nitric Acid (HNO₃)ACS Reagent Grade (68-70%)Commercially AvailableStrong oxidizer and corrosive.
Glacial Acetic Acid (CH₃COOH)ACS Reagent GradeCommercially AvailableCorrosive.
Dichloromethane (CH₂Cl₂)ACS Reagent GradeCommercially AvailableVolatile and should be handled in a fume hood.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-house---
Brine (Saturated NaCl)Saturated Aqueous SolutionPrepared in-house---
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available---
Deionized Water---------
Ice---------
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer with heating capabilities

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for recrystallization

  • Filtration apparatus (Büchner funnel and flask)

  • pH paper

Safety Precautions
  • This reaction is highly exothermic and must be performed with extreme caution in a well-ventilated chemical fume hood.

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. [1]

  • Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns. Handle with care and have appropriate neutralizing agents (e.g., sodium bicarbonate solution) readily available. [1]

  • The addition of the nitrating mixture should be done slowly and with careful temperature monitoring to prevent a runaway reaction.

  • Quenching the reaction mixture by pouring it onto ice should be done slowly and with stirring.

Step-by-Step Procedure
  • Preparation of the Substrate Solution:

    • In a 100 mL round-bottom flask, dissolve 3-bromo-4-hydroxybenzaldehyde (5.0 g, 24.9 mmol) in glacial acetic acid (20 mL).

    • Cool the flask in an ice bath to 0-5 °C with gentle stirring.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, carefully and slowly add concentrated sulfuric acid (5 mL) to concentrated nitric acid (2.5 mL). Caution: This is a highly exothermic process. The addition should be done in an ice bath with constant stirring.

    • Allow the nitrating mixture to cool to room temperature.

  • Nitration Reaction:

    • Using a dropping funnel, add the prepared nitrating mixture dropwise to the cooled solution of 3-bromo-4-hydroxybenzaldehyde over a period of 30-45 minutes.

    • Crucially, maintain the internal reaction temperature between 0-10 °C throughout the addition. Use the ice bath to control the temperature.

    • After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours.

  • Reaction Quenching and Product Isolation:

    • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (approximately 100 g) with vigorous stirring.

    • A yellow precipitate of the crude product should form.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Purification by Recrystallization:

    • Transfer the crude solid to a beaker.

    • Recrystallize the product from an appropriate solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

Physical Properties
PropertyValue
Molecular Formula C₇H₄BrNO₄
Molecular Weight 246.02 g/mol
Appearance Pale yellow solid
Melting Point Approximately 133 °C[2]
Spectroscopic Data (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~10.2 (s, 1H, -CHO)

    • δ ~8.3 (d, 1H, Ar-H)

    • δ ~8.1 (d, 1H, Ar-H)

    • δ ~11.5 (br s, 1H, -OH) (Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The predicted values are based on the analysis of similar structures.)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~190 (-CHO)

    • δ ~155 (C-OH)

    • δ ~140 (C-NO₂)

    • δ ~135 (Ar-CH)

    • δ ~125 (Ar-CH)

    • δ ~120 (C-Br)

    • δ ~115 (C-CHO) (Note: These are approximate chemical shifts and require experimental verification.)

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • Broad peak ~3300-3500 cm⁻¹ (O-H stretch)

    • ~1690 cm⁻¹ (C=O stretch, aldehyde)

    • ~1530 and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretch)

    • Aromatic C-H and C=C stretching and bending vibrations.

  • Mass Spectrometry (MS):

    • Expected molecular ion peaks corresponding to the isotopic distribution of bromine (m/z ~245 and ~247).

Workflow and Mechanism Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve 3-bromo-4-hydroxy- benzaldehyde in acetic acid C Slowly add nitrating mixture to substrate solution at 0-10°C B Prepare nitrating mixture (HNO₃ + H₂SO₄) D Stir at 0-10°C for 1-2 hours C->D E Quench with ice-water C->E F Filter and wash crude product E->F G Recrystallize from ethanol/water F->G H Filter and dry purified product G->H I Characterize by NMR, IR, MS, and melting point H->I

Caption: Experimental workflow for the nitration of 3-bromo-4-hydroxybenzaldehyde.

Reaction Mechanism

G cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO₃ HNO₃ H₂O-NO₂⁺ H₂O⁺-NO₂ HNO₃->H₂O-NO₂⁺ + H₂SO₄ H₂SO₄ H₂SO₄ HSO₄⁻ HSO₄⁻ NO₂⁺ NO₂⁺ (Nitronium ion) H₂O-NO₂⁺->NO₂⁺ - H₂O start 3-bromo-4-hydroxybenzaldehyde H₂O H₂O intermediate Sigma Complex (Resonance Stabilized) start->intermediate + NO₂⁺ intermediate2 Sigma Complex end 3-bromo-4-hydroxy-5-nitrobenzaldehyde intermediate2->end - H⁺

Caption: Mechanism of electrophilic aromatic nitration.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the regioselective nitration of 3-bromo-4-hydroxybenzaldehyde. By understanding the underlying mechanistic principles and adhering to the specified reaction conditions and safety precautions, researchers can effectively synthesize 3-bromo-4-hydroxy-5-nitrobenzaldehyde, a valuable intermediate for further synthetic transformations. The detailed characterization methods will ensure the identity and purity of the final product, facilitating its use in subsequent research and development activities.

References

  • PubChem. (n.d.). 3-Bromo-4-hydroxy-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Hodgson, H. H., & Smith, E. W. (1931). The nitration of the bromo-3-hydroxybenxaldehydes and the bromination of nitrated 3-hydroxybenxaldehydes, with cases of displacement and migration of bromine during nitration. Journal of the Chemical Society (Resumed), 2268-2273.
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Application Notes & Protocols: Leveraging 3-Bromo-4-hydroxy-5-nitrobenzaldehyde as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde, a highly functionalized aromatic aldehyde that serves as a versatile and strategic starting material in modern medicinal chemistry. Its unique substitution pattern—featuring four distinct, synthetically addressable functional groups—offers multiple avenues for scaffold elaboration and diversification. We will explore its chemical properties, core synthetic transformations, and provide detailed, field-proven protocols for its use in constructing advanced pharmaceutical intermediates, with a focus on the synthesis of privileged structures in kinase inhibitor development.

Introduction: The Strategic Value of a Multi-Functional Scaffolding

In the landscape of drug discovery, the efficiency of a synthetic route is paramount. The choice of starting materials can dictate the feasibility, cost, and novelty of a drug development campaign. 3-Bromo-4-hydroxy-5-nitrobenzaldehyde is an exemplary building block, embodying the principles of synthetic efficiency. Its structure is pre-loaded with orthogonal chemical handles that allow for sequential and selective modifications:

  • The Aldehyde (-CHO): A versatile electrophile for forming C-N and C-C bonds through reactions like reductive amination, Wittig reactions, and condensations to build heterocyclic cores.[1][2]

  • The Phenolic Hydroxyl (-OH): A nucleophile and a weak acid, ideal for O-alkylation (e.g., Williamson ether synthesis) to introduce side chains that can modulate solubility and target engagement.[3][4]

  • The Bromo (-Br) Substituent: A prime handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of C-C bonds to construct bi-aryl systems.[5][6]

  • The Nitro (-NO₂) Group: A strong electron-withdrawing group that influences the reactivity of the aromatic ring and can itself be a key pharmacophoric element or be reduced to an amine for further functionalization.[1][7]

This multi-functionality makes it an important intermediate for compounds in various therapeutic areas, including the synthesis of anti-inflammatory and anticancer agents.[8][9] This guide will demonstrate how to harness these features through robust and reproducible protocols.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Physical and Chemical Data
PropertyValueSource
Molecular Formula C₇H₄BrNO₄ChemChart[10]
Molecular Weight 246.02 g/mol ChemChart[10]
Appearance Solid (Typical: Yellow to Brown powder)N/A
Melting Point 132.79 °CChemChart[10]
Boiling Point (Predicted) 348.73 °CChemChart[10]
Solubility Limited solubility in water (Predicted: 162-393 mg/L). Soluble in common organic solvents like DMF, DMSO, and hot ethanol.ChemChart[10]
CAS Number 98555-49-8ChemChart[10]
GHS Hazard Information & Safe Handling

3-Bromo-4-hydroxy-5-nitrobenzaldehyde is an irritant and requires careful handling in a laboratory setting.[11]

  • Hazard Statements:

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H335: May cause respiratory irritation.[11]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area (fume hood).[11]

    • P280: Wear protective gloves, eye protection (safety glasses/goggles), and a lab coat.[11]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Core Synthetic Protocols: A Stepwise Approach to Complexity

We present two fundamental, sequential reactions that leverage the phenolic and bromo functionalities of the starting material. These protocols are designed to be self-validating, with clear endpoints and monitoring instructions.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol demonstrates the alkylation of the phenolic hydroxyl group, a crucial step for introducing side chains that can enhance binding affinity or improve pharmacokinetic properties. The Williamson ether synthesis is a robust and reliable SN2 reaction between an alkoxide and an alkyl halide.[13]

Objective: To synthesize 3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde.

Causality of Experimental Design:

  • Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol (pKa ≈ 7-8) to its corresponding phenoxide nucleophile without being harsh enough to promote significant side reactions.

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic and accelerating the rate of the SN2 reaction.

  • Temperature (80 °C): Gentle heating provides the necessary activation energy for the reaction to proceed at a practical rate without causing decomposition of the starting material or product.

Step-by-Step Methodology:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-4-hydroxy-5-nitrobenzaldehyde (2.46 g, 10.0 mmol, 1.0 eq).

  • Solvent and Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.07 g, 15.0 mmol, 1.5 eq) and 30 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Initiation: Stir the suspension vigorously. Add (bromomethyl)cyclopropane (1.2 mL, 12.0 mmol, 1.2 eq) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath and maintain stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress every 1-2 hours using Thin-Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is complete when the starting material spot (visualized by UV light) is no longer visible.

  • Workup: Once complete, cool the mixture to room temperature. Pour the reaction mixture into 150 mL of cold water. A yellow precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with water (3 x 30 mL) and then with a small amount of cold ethanol. Dry the product under high vacuum to yield 3-Bromo-4-(cyclopropylmethoxy)-5-nitrobenzaldehyde as a yellow solid.

G cluster_setup Reaction Setup cluster_process Process cluster_workup Workup & Purification SM 3-Bromo-4-hydroxy- 5-nitrobenzaldehyde Reaction Heat to 80 °C (SN2 Reaction) SM->Reaction Combine Base K2CO3 Base->Reaction Combine Solvent DMF Solvent->Reaction Combine AlkylHalide (Bromomethyl)cyclopropane AlkylHalide->Reaction Combine Monitoring TLC Monitoring Reaction->Monitoring Validate Completion Quench Quench with H2O Monitoring->Quench Filter Vacuum Filtration Quench->Filter Dry Drying Filter->Dry Product1 Product: 3-Bromo-4-(cyclopropylmethoxy)- 5-nitrobenzaldehyde Dry->Product1

Caption: Workflow for Williamson Ether Synthesis.

Protocol 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

This protocol utilizes the aryl bromide synthesized in Protocol 1 to form a new carbon-carbon bond, a cornerstone of modern drug synthesis for creating bi-aryl structures.[14]

Objective: To synthesize 4-(Cyclopropylmethoxy)-3'-methyl-5-nitro-[1,1'-biphenyl]-3-carbaldehyde.

Causality of Experimental Design:

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, pre-activated Pd(0) catalyst that initiates the catalytic cycle by oxidative addition into the C-Br bond.[15]

  • Base (Na₂CO₃): A base is required to activate the boronic acid for the transmetalation step.[6] An aqueous solution of sodium carbonate is effective and commonly used.

  • Solvent System (Toluene/Ethanol/Water): This biphasic solvent system ensures that all components (the organic-soluble aryl bromide and catalyst, and the water-soluble base and boronic acid) are present at the interface where the reaction occurs.

  • Ligand (PPh₃): The triphenylphosphine ligands stabilize the palladium center throughout the catalytic cycle.

Step-by-Step Methodology:

  • Inert Atmosphere: To a 100 mL Schlenk flask, add the product from Protocol 1 (3.00 g, 10.0 mmol, 1.0 eq), 3-methylphenylboronic acid (1.63 g, 12.0 mmol, 1.2 eq), and the palladium catalyst, Pd(PPh₃)₄ (0.58 g, 0.5 mmol, 5 mol%).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system: Toluene (30 mL) and Ethanol (10 mL).

  • Base Addition: Prepare a degassed solution of 2M sodium carbonate (Na₂CO₃) (10 mL) and add it to the reaction mixture via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring to ensure adequate mixing of the layers.

  • Monitoring (Self-Validation): Monitor the reaction by TLC (4:1 Hexanes/Ethyl Acetate) or LC-MS.[16] The reaction is complete when the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 30 mL) and then with brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (gradient elution, 100% Hexanes to 9:1 Hexanes/Ethyl Acetate) to yield the pure bi-aryl product.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_process Process cluster_workup Workup & Purification ArylBromide Aryl Bromide (from Protocol 1) Reaction Heat to 90 °C (Suzuki Coupling) ArylBromide->Reaction Combine BoronicAcid 3-Methylphenyl- boronic Acid BoronicAcid->Reaction Combine Catalyst Pd(PPh3)4 Catalyst->Reaction Combine Base aq. Na2CO3 Base->Reaction Combine Solvents Toluene/Ethanol Solvents->Reaction Combine Monitoring LC-MS Monitoring Reaction->Monitoring Validate Completion Extraction EtOAc Extraction Monitoring->Extraction Wash Wash with H2O/Brine Extraction->Wash Column Silica Gel Chromatography Wash->Column Product2 Product: Bi-aryl Aldehyde Column->Product2

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Application in Kinase Inhibitor Scaffolding

The bi-aryl aldehyde synthesized is a valuable precursor for many heterocyclic scaffolds known to inhibit protein kinases.[16][17] Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of diseases like cancer.[18] The final aldehyde can undergo condensation with an appropriate amine to form a quinazoline, a privileged scaffold in kinase inhibitor design.[19][20]

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->Receptor Binds P1 Downstream Effector 1 Receptor->P1 Phosphorylates P2 Downstream Effector 2 P1->P2 TF Transcription Factors P2->TF Response Cell Proliferation, Angiogenesis TF->Response Activates Inhibitor Synthesized Kinase Inhibitor Inhibitor->Receptor Blocks ATP Site

Caption: Inhibition of a Receptor Tyrosine Kinase Pathway.

Analytical Characterization Protocols

Rigorous analytical chemistry is essential to confirm the structure and purity of all synthesized intermediates.[21][22]

Protocol 5.1: HPLC Analysis for Purity Assessment High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of non-volatile organic compounds.[23]

  • System: HPLC with UV detector.

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% TFA).

  • Detection: UV at 254 nm and 280 nm.

  • Sample Prep: Dissolve a small sample (~1 mg) in 1 mL of acetonitrile.

  • Analysis: Inject the sample. Purity is determined by the relative area of the main product peak.

Protocol 5.2: Spectroscopic Analysis for Structural Confirmation

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is the most powerful tool for unambiguous structure elucidation. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, coupling constants, and integration of peaks confirm the exact arrangement of atoms.[21]

  • IR Spectroscopy: Infrared spectroscopy is used to identify the presence of key functional groups.[24] For our intermediates, characteristic peaks would include:

    • ~1690 cm⁻¹ for the aldehyde C=O stretch.

    • ~1530 and ~1350 cm⁻¹ for the asymmetric and symmetric N-O stretches of the nitro group.

  • Mass Spectrometry (MS): GC-MS or LC-MS provides the molecular weight of the compound, confirming its elemental composition.[22]

Conclusion

3-Bromo-4-hydroxy-5-nitrobenzaldehyde stands out as a superior starting material for complex molecule synthesis in pharmaceutical research. Its inherent, orthogonally-addressable functional groups provide a robust platform for building molecular diversity through reliable and well-understood chemical transformations like etherification and cross-coupling. The protocols detailed herein offer a validated pathway from this simple building block to advanced bi-aryl intermediates, directly applicable to the synthesis of potent therapeutic agents such as kinase inhibitors.

References

  • PubChem. 3-Bromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • IOP Conference Series: Materials Science and Engineering. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O. [Link]

  • Google Patents. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
  • PubMed. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]

  • Organic Chemistry Research. An efficient tandem synthesis of alkyl aryl ethers. [Link]

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  • Google Patents.
  • ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

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  • MDPI. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. [Link]

  • ACS Publications. Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. [Link]

  • National Institutes of Health. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • National Institutes of Health. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. [Link]

  • Preprints.org. Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Figshare. Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

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  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

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  • Google Patents. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3,5-Dibromo-4-hydroxybenzaldehyde. [Link]

  • MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link]

  • ACS Publications. Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating Byproduct Formation in Reactions of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with 3-Bromo-4-hydroxy-5-nitrobenzaldehyde. This resource offers troubleshooting guides and frequently asked questions (FAQs) to anticipate and address challenges related to byproduct formation in your synthetic endeavors. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms that lead to these impurities, empowering you to optimize your experimental outcomes.

Introduction: Understanding the Reactivity Landscape

3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a versatile reagent characterized by a trifecta of reactive sites: a phenolic hydroxyl group, an electrophilic aldehyde, and an electron-withdrawing nitro group on a brominated aromatic ring. This complex functionality, while offering diverse synthetic possibilities, also presents a unique set of challenges in controlling reaction selectivity and minimizing the formation of unwanted byproducts. This guide is structured to address the most common issues encountered during key transformations of this molecule.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Reactions at the Phenolic Hydroxyl Group (e.g., Williamson Ether Synthesis)

Question 1: I am attempting a Williamson ether synthesis to alkylate the hydroxyl group of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde, but I'm observing a low yield of my desired ether and the formation of multiple byproducts. What could be the cause?

Answer: Low yields and the presence of multiple byproducts in Williamson ether synthesis with this substrate are common challenges. The primary culprits are often competing side reactions and suboptimal reaction conditions. The phenoxide ion generated from 3-Bromo-4-hydroxy-5-nitrobenzaldehyde is an ambident nucleophile, meaning it can react at two positions: the oxygen (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).

Causality and Troubleshooting:

  • C-Alkylation Byproducts: The electron-donating nature of the phenoxide oxygen can activate the aromatic ring towards electrophilic attack by your alkylating agent, leading to the formation of C-alkylated byproducts. This is particularly prevalent with more reactive alkylating agents.

  • Elimination Byproducts: If you are using a secondary or tertiary alkyl halide, or even a primary halide with a sterically hindered base, the E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene byproduct from your alkylating agent.[1]

  • Suboptimal Base and Solvent Choice: The choice of base and solvent is critical. A base that is too strong or sterically hindered can favor elimination. The solvent system can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation.[1]

  • Moisture Contamination: The Williamson ether synthesis is highly sensitive to moisture, which can consume the base and hydrolyze the alkyl halide.[2]

Workflow for Troubleshooting Low Yield in Williamson Ether Synthesis:

start Low Yield of Desired Ether check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Identify Byproducts (TLC, LC-MS, NMR) check_conditions->analyze_byproducts c_alkylation C-Alkylation Detected? analyze_byproducts->c_alkylation elimination Elimination Detected? analyze_byproducts->elimination c_alkylation->elimination No optimize_solvent Optimize Solvent (e.g., use DMF or DMSO) c_alkylation->optimize_solvent Yes optimize_base Optimize Base (e.g., switch to K2CO3 or NaOH) elimination->optimize_base Yes optimize_temp Lower Reaction Temperature elimination->optimize_temp Yes optimize_alkyl_halide Use Primary Alkyl Halide elimination->optimize_alkyl_halide Yes success Improved Yield elimination->success No, other issues optimize_base->success optimize_solvent->success optimize_temp->success optimize_alkyl_halide->success cluster_solutions Potential Solutions start Incomplete Nitro Reduction check_reductant Evaluate Reducing Agent and Stoichiometry start->check_reductant check_solubility Assess Substrate Solubility start->check_solubility check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions increase_reductant Increase Equivalents of Reducing Agent check_reductant->increase_reductant change_reductant Switch Reducing Agent (e.g., SnCl2, Fe/HCl, Catalytic Hydrogenation) check_reductant->change_reductant optimize_solvent Improve Solubility (e.g., use THF, EtOH/water, or AcOH) check_solubility->optimize_solvent increase_temp Increase Reaction Temperature check_conditions->increase_temp increase_time Extend Reaction Time check_conditions->increase_time success Complete Conversion to Amine increase_reductant->success change_reductant->success optimize_solvent->success increase_temp->success increase_time->success

Caption: Troubleshooting pathway for incomplete nitro group reduction.

Table 2: Common Reducing Agents for Aromatic Nitro Groups and Potential Issues

Reducing AgentAdvantagesPotential Byproducts/Issues
Catalytic Hydrogenation (e.g., H₂, Pd/C) Clean, high-yieldingMay also reduce the aldehyde; potential for dehalogenation. [3]
Fe/HCl or Zn/AcOH Mild, tolerates other functional groupsCan be slow; requires acidic conditions. [4][3]
SnCl₂ Mild, good for substrates with other reducible groupsCan be slow. [3]
LiAlH₄ Powerful reducing agentTends to produce azo compounds with aromatic nitro groups. [4][3]
Category 3: Reactions of the Aldehyde Group (e.g., Oxidation to a Carboxylic Acid)

Question 3: I am oxidizing the aldehyde group to a carboxylic acid, but my final product is impure. What are the likely side reactions?

Answer: While the oxidation of aldehydes to carboxylic acids is generally a high-yielding transformation, side reactions can occur, particularly given the other functional groups on the 3-Bromo-4-hydroxy-5-nitrobenzaldehyde molecule.

Potential Byproducts and Their Formation:

  • Over-oxidation/Degradation: Harsh oxidizing conditions (e.g., strong oxidants, high temperatures) can lead to the degradation of the aromatic ring, especially given the presence of activating (hydroxyl) and deactivating (nitro, bromo) groups. This can result in a complex mixture of byproducts.

  • Reactions at other sites: While less common, very strong oxidizing agents could potentially affect the phenolic hydroxyl group.

  • Incomplete Oxidation: If the reaction is not allowed to proceed to completion, you will have unreacted starting material in your product.

Mitigation Strategies:

  • Choice of Oxidant: Use a mild and selective oxidizing agent. Sodium chlorite (NaClO₂) is often effective for converting aldehydes to carboxylic acids in the presence of other functional groups. [5][6]Another option is using Tollens' reagent, which is a mild oxidizing agent. [7][8][9]* Reaction Conditions: Maintain controlled and mild reaction conditions (e.g., low temperature, controlled addition of the oxidant) to minimize degradation. [10]* Monitoring the Reaction: Use TLC or HPLC to monitor the consumption of the starting material and the formation of the product to ensure the reaction goes to completion.

Experimental Protocols

Protocol 1: HPLC Analysis for Byproduct Profiling in a Williamson Ether Synthesis Reaction Mixture

This protocol provides a general method for analyzing the progress of a Williamson ether synthesis reaction and identifying the presence of the starting material, desired product, and potential byproducts.

1. Sample Preparation: a. Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. b. Quench the reaction by adding it to a vial containing 1 mL of a suitable solvent (e.g., acetonitrile or methanol). c. Vortex the sample to ensure homogeneity. d. If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.
  • Solvent A: Water with 0.1% formic acid.
  • Solvent B: Acetonitrile with 0.1% formic acid.
  • Gradient Program:
  • 0-5 min: 30% B
  • 5-25 min: 30% to 90% B
  • 25-30 min: 90% B
  • 30-35 min: 90% to 30% B
  • 35-40 min: 30% B
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection: UV detector at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm). A diode array detector (DAD) is highly recommended to obtain UV spectra for peak purity analysis and preliminary identification.

3. Data Analysis: a. Identify the peaks corresponding to the starting material and the desired product by comparing their retention times with those of authentic standards. b. Analyze any additional peaks as potential byproducts. The retention time will give an indication of the polarity of the byproduct. c. For further identification, collect fractions of the unknown peaks for analysis by mass spectrometry or NMR. [11][12][13]

Protocol 2: ¹H NMR Analysis for Identification of Key Byproducts

1. Sample Preparation: a. After workup and initial purification (e.g., column chromatography), dissolve a small amount of the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). b. Add a small amount of tetramethylsilane (TMS) as an internal standard if quantitative analysis is required.

2. Data Acquisition: a. Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. b. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

3. Spectral Interpretation for Common Byproducts:

  • C-Alkylated Byproduct: Look for the disappearance of an aromatic proton signal and the appearance of new signals corresponding to the alkyl group attached directly to the aromatic ring.

  • Alkene Byproduct (from elimination): The presence of signals in the vinylic region (typically 5-6.5 ppm) is a key indicator.

  • Nitroso or Hydroxylamine Byproducts: These will show distinct shifts in the aromatic proton signals compared to the starting material and the final amine product. The N-H proton of the hydroxylamine may appear as a broad singlet.

  • Carboxylic Acid (from aldehyde oxidation): The most characteristic signal is a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). The aldehyde proton signal (around 9-10 ppm) will be absent.

By systematically applying these troubleshooting guides and analytical protocols, researchers can more effectively navigate the complexities of reactions involving 3-Bromo-4-hydroxy-5-nitrobenzaldehyde, leading to improved yields, higher purity products, and a deeper understanding of the underlying chemistry.

References

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  • ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link]

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  • Preprints.org. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

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  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 3-Bromo-4-hydroxy-5-nitrobenzaldehyde and its Isomers: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry

Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1] The strategic placement of various functional groups on the benzaldehyde scaffold profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde and its constitutional isomers. Understanding the nuanced differences imparted by the specific arrangement of the bromo, hydroxyl, and nitro groups is paramount for researchers, scientists, and drug development professionals in designing novel synthetic routes and identifying promising lead compounds.

The reactivity of the aldehyde functional group is intricately linked to the electronic nature of the substituents on the aromatic ring.[2] Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, a cornerstone of many synthetic transformations.[2] Conversely, electron-donating groups can temper this reactivity.[2] This delicate interplay of electronic effects dictates not only the synthetic utility of these isomers but also their potential interactions with biological targets.

This publication will delve into the synthesis, physicochemical properties, spectroscopic signatures, and predicted reactivity of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde and its key isomers. By providing detailed experimental protocols and supporting data, this guide aims to empower researchers to make informed decisions in their synthetic endeavors and drug discovery programs.

The Isomeric Landscape: Understanding the Key Players

The focus of this guide is 3-Bromo-4-hydroxy-5-nitrobenzaldehyde and its constitutional isomers, where the bromo, hydroxyl, and nitro groups are arranged differently around the benzaldehyde core. For the purpose of this comparative analysis, we will consider the following key isomers:

  • Isomer A: 3-Bromo-4-hydroxy-5-nitrobenzaldehyde

  • Isomer B: 3-Bromo-2-hydroxy-5-nitrobenzaldehyde[3]

  • Isomer C: 5-Bromo-2-hydroxy-3-nitrobenzaldehyde

  • Isomer D: 2-Bromo-4-hydroxy-5-nitrobenzaldehyde

The relative positions of these functional groups create distinct electronic and steric environments, leading to significant differences in their chemical behavior.

Comparative Physicochemical Properties

The physical properties of these isomers, such as melting point, boiling point, and solubility, are dictated by the intermolecular forces at play. While extensive experimental data for each specific isomer is not always readily available, we can predict trends based on established chemical principles.

Property3-Bromo-4-hydroxy-5-nitrobenzaldehyde (Isomer A)3-Bromo-2-hydroxy-5-nitrobenzaldehyde (Isomer B)5-Bromo-2-hydroxy-3-nitrobenzaldehyde (Isomer C)2-Bromo-4-hydroxy-5-nitrobenzaldehyde (Isomer D)
Molecular Formula C₇H₄BrNO₄[4]C₇H₄BrNO₄[3]C₇H₄BrNO₄C₇H₄BrNO₄
Molecular Weight 246.02 g/mol [4]246.02 g/mol [3]246.02 g/mol 246.02 g/mol
Predicted Melting Point High, due to potential for strong intermolecular hydrogen bonding and dipole-dipole interactions.Likely high, with potential for intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, which may slightly lower the melting point compared to Isomer A.High, with potential for intramolecular hydrogen bonding.High, with strong intermolecular forces expected.
Predicted Solubility Sparingly soluble in water, more soluble in polar organic solvents like ethanol, DMSO, and DMF.Similar to Isomer A, with potential for slightly better solubility in less polar solvents due to intramolecular hydrogen bonding.Similar solubility profile to the other isomers.Similar solubility profile to the other isomers.
Predicted Acidity (pKa of -OH) The hydroxyl group is flanked by two electron-withdrawing groups (bromo and nitro), which will increase its acidity.The hydroxyl group is ortho to the aldehyde and meta to the nitro group, leading to moderate acidity.The hydroxyl group is ortho to the aldehyde and ortho to the nitro group, likely making it the most acidic among the isomers.The hydroxyl group is para to the aldehyde and ortho to the nitro group, resulting in significant acidity.

Synthesis Strategies: A Guided Approach

The synthesis of these isomers typically involves electrophilic aromatic substitution reactions on a substituted benzaldehyde or a precursor molecule. The choice of starting material and reaction conditions is crucial for achieving the desired regioselectivity.

General Synthetic Workflow

Start Substituted Benzaldehyde Precursor Nitration Nitration (HNO3/H2SO4) Start->Nitration Bromination Bromination (Br2 or NBS) Nitration->Bromination Hydroxylation Hydroxylation (e.g., via diazotization) Bromination->Hydroxylation Purification Purification (Chromatography, Recrystallization) Hydroxylation->Purification Product Target Isomer Purification->Product

Caption: A generalized workflow for the synthesis of substituted benzaldehydes.

Experimental Protocol: Synthesis of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde (Isomer A)

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Causality Behind Experimental Choices: The nitration of 4-hydroxybenzaldehyde is performed first, as the hydroxyl group is a strong activating group and will direct the nitro group to the ortho and para positions. Subsequent bromination is then directed by both the hydroxyl and nitro groups.

Step-by-Step Methodology:

  • Nitration of 4-hydroxybenzaldehyde:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 4-hydroxybenzaldehyde to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

    • Maintain the temperature below 10°C throughout the addition.

    • After the addition is complete, allow the reaction to stir for 1-2 hours at room temperature.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product, 4-hydroxy-3-nitrobenzaldehyde.

    • Filter the precipitate, wash with cold water, and dry.

  • Bromination of 4-hydroxy-3-nitrobenzaldehyde:

    • Dissolve the 4-hydroxy-3-nitrobenzaldehyde in a suitable solvent such as glacial acetic acid.

    • Slowly add a solution of bromine in acetic acid dropwise to the reaction mixture at room temperature.

    • Stir the reaction for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture into water to precipitate the crude product.

    • Filter the precipitate, wash with a solution of sodium bisulfite to remove excess bromine, and then with water.

  • Purification:

    • The crude 3-Bromo-4-hydroxy-5-nitrobenzaldehyde can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.[5]

Spectroscopic and Chromatographic Characterization: Differentiating the Isomers

Distinguishing between these isomers requires a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

Sample Isomer Mixture HPLC HPLC Separation (C18 column) Sample->HPLC NMR 1H & 13C NMR (Structural Elucidation) HPLC->NMR IR FT-IR Spectroscopy (Functional Groups) HPLC->IR MS Mass Spectrometry (Molecular Weight) HPLC->MS Characterized Identified Isomers NMR->Characterized IR->Characterized MS->Characterized

Caption: A typical analytical workflow for the separation and identification of benzaldehyde isomers.

Expected Spectroscopic Signatures:
  • ¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer, providing a definitive method for structural elucidation. The aldehyde proton will typically appear as a singlet between 9.5 and 10.5 ppm. The hydroxyl proton's chemical shift will be variable and dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the benzene ring will be influenced by the electronic effects of the substituents, allowing for differentiation between the isomers. The carbonyl carbon of the aldehyde will resonate at approximately 190 ppm.

  • FT-IR Spectroscopy: All isomers will exhibit characteristic absorption bands for the hydroxyl (-OH stretch, ~3200-3600 cm⁻¹), aldehyde (C=O stretch, ~1680-1710 cm⁻¹), and nitro (N-O stretches, ~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹) functional groups.[6] The exact positions of these bands may shift slightly depending on the substitution pattern and any intramolecular hydrogen bonding.[6]

  • Mass Spectrometry: All isomers will have the same molecular weight, but their fragmentation patterns upon ionization may differ, providing additional structural information.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is an effective technique for separating these isomers.[7] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile) can be employed.[7] The elution order will depend on the relative polarity of the isomers.

Experimental Protocol: HPLC Separation of Benzaldehyde Isomers

This protocol is a starting point and should be optimized for the specific mixture of isomers.

Causality Behind Experimental Choices: A C18 column is chosen for its versatility in separating compounds with varying polarities.[7] The gradient elution allows for the separation of compounds with a wider range of polarities in a single run. UV detection is suitable as these compounds possess strong chromophores.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the isomer mixture in the mobile phase or a compatible solvent.

  • HPLC System:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run.

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV at 254 nm.[5]

    • Injection Volume: 10 µL.

  • Analysis: Analyze the resulting chromatogram to determine the retention times and relative peak areas of each isomer.

Comparative Reactivity Analysis

The electronic effects of the substituents play a crucial role in determining the reactivity of the aldehyde group and the aromatic ring.

Reaction TypePredicted Reactivity of Isomers (A, B, C, D)Rationale
Nucleophilic Addition to Carbonyl C > D > A > BThe presence of multiple electron-withdrawing groups enhances the electrophilicity of the carbonyl carbon. The relative positions of these groups determine the magnitude of this effect. Isomer C, with the nitro group ortho to the aldehyde, is predicted to be the most reactive.
Electrophilic Aromatic Substitution B > A > D > CThe overall deactivating effect of the bromo, nitro, and aldehyde groups will make electrophilic substitution challenging. The hydroxyl group is the only activating group. The position of the remaining vacant site on the ring relative to the hydroxyl group will determine the ease of substitution.
Oxidation of Aldehyde C > D > A > BSimilar to nucleophilic addition, the rate of oxidation is often enhanced by electron-withdrawing groups that increase the partial positive charge on the carbonyl carbon.

Potential Applications and Biological Significance

Halogenated and nitrated aromatic compounds are prevalent in many biologically active molecules and are of significant interest in drug discovery.[8][9] The isomers of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde could serve as valuable intermediates in the synthesis of novel compounds with potential therapeutic applications, including:

  • Antimicrobial agents: The combination of a halogen and a nitro group on an aromatic scaffold is a common feature in many antimicrobial compounds.[10]

  • Anticancer agents: Many substituted benzaldehydes have been investigated for their cytotoxic effects against various cancer cell lines.

  • Enzyme inhibitors: The specific arrangement of functional groups can allow for targeted interactions with the active sites of enzymes.

The differences in the physicochemical properties and reactivity of these isomers can lead to variations in their pharmacokinetic and pharmacodynamic profiles.[11] Therefore, a thorough understanding of each isomer is crucial for the rational design of new drug candidates.

Conclusion

The constitutional isomers of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde, while sharing the same molecular formula, are distinct chemical entities with unique physicochemical properties and reactivity profiles. This guide has provided a framework for understanding these differences based on fundamental principles of organic chemistry and has offered practical experimental protocols for their synthesis and characterization. For researchers in drug development, the ability to selectively synthesize and differentiate these isomers is a critical step in the journey towards discovering novel and effective therapeutics. The subtle changes in substitution patterns can have a profound impact on biological activity, underscoring the importance of a detailed and comparative analytical approach.

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A Spectroscopic Comparison of Bromo-Nitrobenzaldehyde Derivatives: An Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted benzaldehydes are foundational scaffolds in the synthesis of pharmaceuticals and functional materials. Within this class, bromo-nitrobenzaldehyde derivatives represent a versatile set of building blocks, where the precise arrangement of the bromo, nitro, and aldehyde groups on the aromatic ring dictates the molecule's reactivity, electronic properties, and ultimately, its utility. For researchers in synthetic chemistry and drug development, the ability to rapidly and unequivocally identify the specific isomer in hand is critical for ensuring reaction success, maintaining quality control, and interpreting structure-activity relationships (SAR).

This in-depth guide provides a comparative analysis of bromo-nitrobenzaldehyde isomers through the lens of four cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple recitation of data, this document explains the causality behind the observed spectral differences, offering field-proven insights into experimental design and data interpretation. It is structured to serve as a practical reference for scientists, enabling confident structural elucidation and differentiation of these crucial chemical intermediates.

Chapter 1: Unraveling Molecular Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for isomer differentiation, as it provides a direct map of the proton and carbon framework of a molecule. The chemical shift (δ) and spin-spin coupling constants (J) are exquisitely sensitive to the electronic environment of each nucleus.

The Scientific Rationale: Causality in Chemical Shifts and Splitting

The strong electron-withdrawing nature of both the nitro (-NO₂) and aldehyde (-CHO) groups deshields the aromatic protons, shifting their signals downfield in the ¹H NMR spectrum.[1] The bromine atom also contributes to this deshielding through its inductive effect. However, the most diagnostically significant factor is the substitution pattern, which dictates the number of unique protons and their coupling relationships (splitting patterns). For a trisubstituted benzene ring, as in these derivatives, the number of aromatic signals and their multiplicities provide a unique fingerprint for each isomer.[2] For instance, an isomer with a proton situated between two other protons will appear as a triplet (or a doublet of doublets if the coupling constants are different), whereas a proton with only one neighbor will be a doublet.

The aldehyde proton is also a key indicator. Its chemical shift can be influenced by through-space anisotropic effects, particularly when a bulky group like a nitro or bromo substituent is in the ortho position.[1]

Experimental Protocol: ¹H and ¹³C NMR Analysis

A robust and reproducible NMR experiment is paramount for reliable data comparison.

  • Sample Preparation: Accurately weigh 5-10 mg of the bromo-nitrobenzaldehyde derivative. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.

  • Instrument Calibration: Before analysis, ensure the spectrometer is properly shimmed. Run a spectrum on a known standard to validate instrument performance.

  • Data Acquisition: Acquire a standard ¹H spectrum. If signal overlap in the aromatic region is significant, a two-dimensional technique like COSY (Correlation Spectroscopy) can be employed to definitively establish proton-proton coupling networks.[3] Following proton analysis, acquire a proton-decoupled ¹³C spectrum.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Figure 1: Workflow for NMR-based isomer analysis.
Comparative Data & Analysis

The following table summarizes the expected ¹H NMR spectral patterns for representative bromo-nitrobenzaldehyde isomers. The precise chemical shifts will vary slightly based on solvent and concentration, but the multiplicities and relative positions are diagnostic.

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm, Multiplicity)Key Differentiator
2-Bromo-5-nitrobenzaldehyde ~10.33 signals: Doublet (d), Doublet of Doublets (dd), Doublet (d)Three distinct aromatic signals with clear ortho and meta coupling.
4-Bromo-3-nitrobenzaldehyde ~10.13 signals: Doublet (d), Doublet of Doublets (dd), Doublet (d)Pattern similar to 2,5-isomer but with different chemical shifts due to altered substituent effects.
5-Bromo-2-nitrobenzaldehyde ~10.43 signals: Doublet (d), Doublet of Doublets (dd), Doublet (d)The aldehyde proton is significantly deshielded due to the ortho-nitro group's proximity.[1]

Note: Data is compiled based on typical values found in chemical databases and literature.[2][4]

Chapter 2: Vibrational Fingerprinting with FTIR Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint." It is particularly useful for confirming the presence of key functional groups.

The Scientific Rationale: How Structure Influences Vibrational Frequencies

The primary absorption bands of interest in bromo-nitrobenzaldehyde derivatives are:

  • C=O Stretch (Aldehyde): Typically appears as a strong, sharp band around 1700-1720 cm⁻¹.[5] Its exact position is sensitive to electronic effects; electron-withdrawing groups attached to the ring tend to increase the frequency.

  • C-NO₂ Stretches: The nitro group has two characteristic stretching vibrations: an asymmetric stretch (~1520-1560 cm⁻¹) and a symmetric stretch (~1340-1360 cm⁻¹). These are typically strong absorptions.

  • Aromatic C=C Stretches: Multiple bands in the 1440-1625 cm⁻¹ region confirm the presence of the benzene ring.[5]

  • C-H Bending (Out-of-Plane): The pattern of bands in the 700-900 cm⁻¹ region can sometimes provide clues about the ring substitution pattern.

While FTIR is excellent for functional group confirmation, differentiating isomers can be challenging as their spectra are often very similar. However, subtle shifts in the C=O and C-NO₂ frequencies can be observed.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid samples due to its simplicity and speed.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is a crucial step to subtract atmospheric (CO₂, H₂O) and crystal-specific absorptions from the sample spectrum.

  • Sample Application: Place a small amount of the solid bromo-nitrobenzaldehyde powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible intensity.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Comparative Data & Analysis

The table below highlights the key vibrational frequencies for distinguishing features among the isomers.

Vibrational ModeTypical Range (cm⁻¹)Influence of Isomerism
Aldehyde C=O Stretch1700 - 1720The frequency can shift slightly higher when the nitro group is ortho or para to the aldehyde, due to a stronger electron-withdrawing resonance effect.
Asymmetric NO₂ Stretch1520 - 1560Position is sensitive to the local electronic environment.
Symmetric NO₂ Stretch1340 - 1360Often a very intense and sharp peak, useful for confirmation.
C-Br Stretch500 - 650Generally weak and in the far-IR region, less diagnostically useful on standard instruments.

Data compiled from general IR correlation charts and literature.[5][6][7]

Chapter 3: Probing Electronic Transitions with UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It provides information about the conjugated π-electron system.

The Scientific Rationale: Chromophores, Auxochromes, and Solvatochromism

The benzaldehyde core is a chromophore (light-absorbing group). The nitro group (-NO₂) acts as a powerful chromophore and electron-withdrawing group, while the bromine (-Br) acts as an auxochrome (a group that modifies the absorption of a chromophore). Together, they extend the conjugation of the system, shifting the absorption maxima (λ_max) to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted benzaldehyde.

The spectra of all isomers are generally characterized by weak n→π* transitions at lower energy and more intense π→π* transitions at higher energy.[8] The relative positions of the substituents determine the extent of electronic communication and thus the precise λ_max. The choice of solvent is also critical; polar solvents can stabilize excited states differently than non-polar solvents, leading to shifts in λ_max (solvatochromism).

Experimental Protocol: Solution UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-grade solvent that is transparent in the wavelength range of interest (typically >220 nm) and dissolves the sample. Ethanol or acetonitrile are common choices.

  • Stock Solution Preparation: Prepare a stock solution by accurately dissolving a known mass of the compound in a specific volume of the chosen solvent. A typical concentration is in the 0.5–1 mM range.[9]

  • Serial Dilution: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units), which is the optimal range for accuracy on most spectrophotometers.

  • Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the "blank") and another with the sample solution.

  • Spectrum Recording: Scan across the desired wavelength range (e.g., 200-500 nm). The instrument software will automatically subtract the blank's absorbance from the sample's.

Figure 2: Workflow for quantitative UV-Vis analysis.
Comparative Data & Analysis

While specific λ_max values can vary with the solvent, the relative ordering and spectral shapes are informative. Isomers with the nitro group para to the aldehyde group often exhibit the most red-shifted π→π* transition due to the most effective charge-transfer character.

CompoundTypical λ_max (π→π*)Comments
Nitrobenzaldehyde Isomers 250 - 300 nmThe addition of bromine will typically cause a slight bathochromic (red) shift of these bands. The exact position depends on the isomer.[8]
4-Nitrobenzaldehyde ~265-270 nm[10][11]This isomer shows a strong absorption due to the direct conjugation and charge-transfer possibility between the electron-donating (in resonance) aldehyde and the electron-withdrawing nitro group.

Chapter 4: Mass Verification and Fragmentation with Mass Spectrometry

Mass spectrometry (MS) provides the molecular weight of a compound and, depending on the ionization method, clues to its structure through fragmentation patterns.

The Scientific Rationale: Molecular Ion and Fragmentation

For all bromo-nitrobenzaldehyde isomers, the molecular weight is identical (C₇H₄BrNO₃, ~230.02 g/mol ).[12][13] Therefore, the molecular ion peak (M⁺) alone cannot distinguish them. However, MS is invaluable for confirming the elemental composition. A key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will show two peaks for the molecular ion (M⁺ and M+2⁺) of nearly equal intensity, which is a definitive signature for the presence of one bromine atom.

Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation. While complex, these fragmentation patterns can sometimes offer structural clues. Common fragmentation pathways for nitroaromatics include the loss of neutral molecules like NO (loss of 30 Da), NO₂ (loss of 46 Da), or CO (loss of 28 Da).[14][15]

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample is typically introduced into the ion source after passing through a Gas Chromatograph (GC), which separates it from any impurities.

  • Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the sample molecules, ejecting an electron to form a radical cation (M⁺).

  • Fragmentation: The M⁺ ion contains excess energy and fragments into smaller, charged ions and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and the signal is plotted as a function of m/z to generate the mass spectrum.

Comparative Data & Analysis

The primary use of MS in this context is confirmation, not differentiation.

FeatureExpected Observation (m/z)Significance
Molecular Ion (M⁺) ~229 and 231Confirms the molecular formula C₇H₄BrNO₃. The two peaks of nearly equal height are the hallmark of a monobrominated compound.
Fragment: [M-NO]⁺ ~199 and 201Loss of nitric oxide radical.
Fragment: [M-NO₂]⁺ ~183 and 185Loss of nitrogen dioxide radical. This is often a prominent peak.[16]
Fragment: [M-CHO]⁺ ~200 and 202Loss of the formyl radical.

Conclusion

The unambiguous identification of bromo-nitrobenzaldehyde isomers requires a multi-faceted spectroscopic approach. While each technique provides valuable information, they serve different primary purposes in the analytical workflow.

  • ¹H NMR Spectroscopy stands as the definitive technique for isomer differentiation, providing clear, interpretable data on the substitution pattern through chemical shifts and coupling constants.

  • FTIR Spectroscopy is the fastest method for confirming the presence of the required aldehyde and nitro functional groups, serving as an excellent first-pass quality control check.

  • UV-Vis Spectroscopy offers insights into the electronic structure of the conjugated system and can be used for quantitative analysis, though it is less powerful for qualitative isomer identification.

  • Mass Spectrometry is essential for confirming the molecular weight and elemental formula, with the characteristic M⁺/M+2⁺ isotopic pattern providing unequivocal evidence for the presence of bromine.

By judiciously applying these techniques and understanding the underlying scientific principles that govern the spectral outputs, researchers can confidently characterize their bromo-nitrobenzaldehyde derivatives, ensuring the integrity and success of their synthetic endeavors.

References

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3-nitrobenzaldehyde. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol... Retrieved from [Link]

  • Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • ResearchGate. (n.d.). UV absorbance spectra at 270 nm for 4-nitrobenzaldehyde at different... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-nitrobenzaldehyde. PubChem. Retrieved from [Link]

  • ResearchGate. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

  • PCCP. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]

  • ResearchGate. (2011). 2-Bromo-3-nitrobenzaldehyde. Retrieved from [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
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  • Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • ResearchGate. (2008). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

  • ResearchGate. (n.d.). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Retrieved from [Link]

  • PubMed. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • RSC Publishing. (n.d.). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Retrieved from [Link]

  • BMC Chemistry. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Retrieved from [Link]

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  • ACS Publications. (2026). Synthesis, Characterization, and Reactivity Study of a Chromium(VI) Neopentylidene Complex. Retrieved from [Link]

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  • ResearchGate. (2025). Synthesis, Characterization, and Biological Evaluation of Nitrobenzaldehyde Derivatives of Pyrrolopyrimidinehydrazide. Retrieved from [Link]

  • IJESI. (2018). Molecular Structure, Vibrational Spectral Studies and Nlo Properties of 5-Bromo-2, 4-Dimethoxy-Benzaldehyde by Dft. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive comparative analysis of the potential biological activities of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde. Due to the limited availability of direct experimental data for this specific compound, this analysis leverages a structure-activity relationship (SAR) approach. We will objectively compare its structural features to well-characterized analogs, including the highly active marine bromophenol, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), to infer its biological potential. This document synthesizes available data on the anti-inflammatory, antioxidant, anticancer, and antimicrobial activities of related compounds, presenting quantitative data where available, detailing foundational experimental protocols, and outlining key signaling pathways to provide a predictive framework and guide future research for drug development professionals.

The Chemical Landscape: Structure-Activity Relationship (SAR) Insights

The biological activity of a small molecule is intrinsically linked to its chemical structure. The benzaldehyde scaffold serves as a versatile backbone for functionalization, and the nature and position of its substituents dictate the molecule's electronic properties, reactivity, and ability to interact with biological targets.

  • Target Compound: 3-Bromo-4-hydroxy-5-nitrobenzaldehyde: This molecule features a phenolic hydroxyl (-OH) group, which is a known hydrogen bond donor and can participate in antioxidant activity through radical scavenging. However, its properties are significantly modulated by two strong electron-withdrawing groups: a bromine atom (-Br) at the ortho position and a nitro group (-NO₂) at the meta position. This substitution pattern decreases the electron density of the benzene ring and increases the acidity of the phenolic proton.

  • Primary Analog: 3-Bromo-4,5-dihydroxybenzaldehyde (BDB): Isolated from marine red algae, BDB is a well-studied bromophenol with a wide range of potent biological activities[1][2]. Replacing the electron-withdrawing nitro group with an electron-donating hydroxyl group fundamentally alters the electronic profile, enhancing its antioxidant and anti-inflammatory properties.

  • Related Structures:

    • 3-Bromo-4-hydroxybenzaldehyde: Lacks the nitro group, providing a simpler halogenated phenol for comparison.

    • 4-Hydroxybenzaldehyde: The parent phenol, allowing for an assessment of the combined effect of the bromo and nitro substitutions.

The comparison between these structures allows us to dissect the contribution of each functional group to the overall biological profile.

Comparative Analysis of Biological Activities

Anti-inflammatory and Antioxidant Activity

Substituted phenols are renowned for their anti-inflammatory and antioxidant capabilities. The most robust data in this area comes from studies on BDB.

Expert Insights: BDB has demonstrated significant protective effects against inflammation and oxidative stress in various models[1]. It effectively scavenges intracellular reactive oxygen species (ROS) and modulates key inflammatory signaling cascades. Specifically, BDB has been shown to suppress the activation of Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory responses. This suppression leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α[1][3].

Furthermore, BDB enhances skin barrier function by increasing the expression of tight junction proteins and protects keratinocytes from damage induced by particulate matter and UVB radiation[1][2][4]. The mechanism often involves the activation of the Nrf2 antioxidant response pathway[2].

Inference for 3-Bromo-4-hydroxy-5-nitrobenzaldehyde: The presence of the phenolic hydroxyl group suggests that the target compound may retain some antioxidant potential. However, the strong electron-withdrawing nature of the adjacent nitro group is expected to significantly influence this activity. While it increases the acidity of the phenol, it may alter its radical scavenging capacity. The anti-inflammatory potential is plausible, as many small aromatic compounds can interact with inflammatory pathway proteins. Direct experimental validation is required to determine if it can replicate the potent effects of BDB.

G cluster_stimulus Inflammatory Stimuli (TNF-α, LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response Stimulus Stimulus MAPK MAPK Pathway (p38, ERK, JNK) Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) MAPK->Cytokines NFkB->Cytokines BDB 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) BDB->MAPK Inhibition BDB->NFkB Inhibition

Caption: BDB's Anti-inflammatory Mechanism.

Anticancer Activity

The benzaldehyde scaffold is a common feature in compounds designed as anticancer agents[5][6]. The cytotoxicity of these compounds is highly dependent on the substitution pattern on the aromatic ring, with factors like hydrophobicity playing a key role[7].

Expert Insights: Derivatives of substituted benzaldehydes, such as hydrazones and α-hydroxyphosphonates, have shown promising results against various cancer cell lines[7][8]. For instance, certain bromobenzohydrazide derivatives have exhibited potent anticancer activity, with IC₅₀ values more potent than standard drugs like 5-fluorouracil in specific assays[8]. A study evaluating a wide range of commercial benzaldehydes found that several substituted analogs displayed potent cytotoxic activity[9]. While direct data for our target compound is unavailable, a related natural bromophenol, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), is known to induce apoptosis in leukemia K562 cells[10].

Inference for 3-Bromo-4-hydroxy-5-nitrobenzaldehyde: The combination of bromo and nitro groups on a phenolic aldehyde core makes 3-Bromo-4-hydroxy-5-nitrobenzaldehyde a compelling candidate for anticancer screening. These functional groups can enhance interactions with biological targets and potentially overcome drug resistance mechanisms[7]. Its activity will likely be cell-line dependent and could be significantly enhanced through derivatization of the aldehyde functional group.

Table 1: Comparative Anticancer Activity (IC₅₀) of a Related Benzohydrazide Derivative

Compound Cell Line IC₅₀ (µM) Reference
4-bromo-N'-(3-phenylallylidene)benzohydrazide Not Specified 1.20 [8]
Tetrandrine (Standard) Not Specified 1.53 [8]

| 5-Fluorouracil (Standard) | Not Specified | 4.6 |[8] |

Antimicrobial Activity

Halogenation and nitration are common strategies to enhance the antimicrobial potency of organic compounds.

Expert Insights: Halogenated phenols are known to possess strong antimicrobial and antibiofilm activities[11]. The position and number of halogen substituents can fine-tune this activity. For example, 2,4,6-triiodophenol has been identified as a potent inhibitor of Staphylococcus aureus biofilms with a Minimum Inhibitory Concentration (MIC) of 5 µg/mL[11]. Similarly, studies on halogenated β-nitrostyrenes, which share the nitro and halogen features, show that these substitutions enhance antimicrobial activity[12]. Schiff bases derived from halogenated and nitrated aromatic aldehydes have also demonstrated good antibacterial activity[13].

Inference for 3-Bromo-4-hydroxy-5-nitrobenzaldehyde: The presence of both bromine and a nitro group on the phenolic ring provides a strong rationale to investigate 3-Bromo-4-hydroxy-5-nitrobenzaldehyde as an antimicrobial agent. These groups can increase the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes, and can interfere with essential enzymatic processes within the pathogen. It is highly probable that the compound will exhibit activity against a range of bacteria and fungi.

Table 2: Comparative Antimicrobial Activity (MIC) of a Related Halogenated Phenol

Compound Microorganism MIC (µg/mL) Reference
2,4,6-triiodophenol S. aureus 5 [11]

| Benzaldehyde | S. aureus | ≥1024 |[14] |

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the biological evaluation of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde and its analogs must be conducted using standardized, validated assays. Here, we detail the methodologies for cytotoxicity and antimicrobial susceptibility testing.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality Behind Experimental Choices: This assay is chosen for its reliability, high throughput, and its basis in cellular function. Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells, providing a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, SF-295) in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (typically 48 or 72 hours)[14].

  • MTT Addition: Remove the treatment media and add 100 µL of fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well. Incubate for another 2-4 hours at 37°C[14].

  • Formazan Solubilization: Carefully discard the MTT-containing medium. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals[14].

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

A Seed Cells in 96-well Plate B Add Test Compounds (Serial Dilutions) A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) Viable cells form formazan D->E F Solubilize Formazan (e.g., with DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Caption: Standard workflow for the MTT cytotoxicity assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality Behind Experimental Choices: This assay provides a quantitative and reproducible measure of a compound's potency against specific microbial strains. By testing a range of concentrations, it establishes a clear endpoint (no visible growth) that is crucial for comparing the efficacy of different compounds.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

While direct biological data for 3-Bromo-4-hydroxy-5-nitrobenzaldehyde remains scarce, a comparative analysis based on its structural analogs provides a strong, evidence-based rationale for its investigation as a bioactive compound. The potent anti-inflammatory and antioxidant activities of the closely related 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) suggest that the core brominated phenolic structure is primed for biological activity. The addition of a nitro group, a feature known to enhance antimicrobial and anticancer properties in other chemical series, makes the target compound a particularly compelling candidate for screening in these therapeutic areas.

This guide serves as an authoritative grounding for future research. The immediate and necessary next steps are the chemical synthesis of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde followed by systematic in vitro evaluation using the standardized protocols outlined herein. Head-to-head comparisons with BDB and other analogs will be critical to elucidating the specific contribution of the 5-nitro substituent and to fully realize the therapeutic potential of this promising molecule.

References

  • Title: 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Source: MDPI URL: [Link]

  • Title: 3-Bromo-4,5-dihydroxybenzaldehyde Protects Keratinocytes from Particulate Matter 2.5-Induced Damages. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: PubChem Compound Summary for CID 1494378, 3-Bromo-4-hydroxy-5-nitrobenzaldehyde. Source: PubChem URL: [Link]

  • Title: Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Source: MDPI URL: [Link]

  • Title: Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Source: MDPI URL: [Link]

  • Title: New arylsulfonylhydrazones of substituted benzaldehydes as anticancer agents. Source: PubMed URL: [Link]

  • Title: Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Source: PubMed URL: [Link]

  • Title: Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes. Source: Semantic Scholar URL: [Link]

  • Title: Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases. Source: PubMed URL: [Link]

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  • Title: Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. Source: Royal Society of Chemistry URL: [Link]

  • Title: Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Antitumor activity of benzaldehyde. Source: Semantic Scholar URL: [Link]

  • Title: Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Source: PubMed URL: [Link]

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A Researcher's Guide to Purity Analysis of Commercial 3-Bromo-4-hydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not a matter of triviality; it is a cornerstone of reproducible and reliable results. In the synthesis of complex pharmaceutical agents, the seemingly minor impurities in a key building block can lead to significant downstream consequences, including altered biological activity, the formation of toxic byproducts, and complications in regulatory approval. 3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a crucial intermediate in the synthesis of a variety of bioactive molecules. Its trifunctional nature makes it a versatile scaffold, but also susceptible to the formation of closely related impurities during its synthesis.

This guide provides an in-depth comparative analysis of the purity of commercially available 3-Bromo-4-hydroxy-5-nitrobenzaldehyde. We will delve into the common impurities, the analytical methodologies for their detection and quantification, and the potential impact of these impurities on research and development. This document is structured to provide not just protocols, but a logical framework for thinking about purity analysis, grounded in scientific principles and practical experience.

The Genesis of Impurities: A Look at the Synthesis

Understanding the potential impurities in a commercial product begins with an examination of its synthesis. 3-Bromo-4-hydroxy-5-nitrobenzaldehyde is typically synthesized from 4-hydroxybenzaldehyde through a two-step process of nitration followed by bromination, or vice-versa.

cluster_impurities Potential Impurities 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Nitration Nitration 4-Hydroxybenzaldehyde->Nitration HNO₃/H₂SO₄ 4-Hydroxy-3-nitrobenzaldehyde 4-Hydroxy-3-nitrobenzaldehyde Nitration->4-Hydroxy-3-nitrobenzaldehyde Bromination Bromination 4-Hydroxy-3-nitrobenzaldehyde->Bromination Br₂ or NBS 3-Bromo-4-hydroxy-5-nitrobenzaldehyde 3-Bromo-4-hydroxy-5-nitrobenzaldehyde Bromination->3-Bromo-4-hydroxy-5-nitrobenzaldehyde Unreacted Starting Material 4-Hydroxy-3-nitrobenzaldehyde Positional Isomers e.g., 2-Bromo-4-hydroxy-5-nitrobenzaldehyde Over-brominated products Over-brominated products De-nitrated products De-nitrated products

Caption: Synthetic pathway of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde and potential impurities.

This synthetic route can lead to several classes of impurities:

  • Unreacted Starting Materials: Incomplete nitration or bromination can result in the presence of 4-hydroxybenzaldehyde or 4-hydroxy-3-nitrobenzaldehyde in the final product.

  • Positional Isomers: The directing effects of the hydroxyl and nitro groups can lead to the formation of other isomers, such as 2-bromo-4-hydroxy-5-nitrobenzaldehyde or 3-bromo-4-hydroxy-2-nitrobenzaldehyde. These isomers can be particularly challenging to separate due to their similar physicochemical properties.

  • Over-brominated or Poly-nitrated Products: Harsh reaction conditions can lead to the introduction of additional bromine or nitro groups onto the aromatic ring.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as unreacted reagents, may also be present in the final product.

The presence of these impurities can have significant consequences in drug development. For instance, positional isomers may exhibit different reactivity or biological activity, leading to unexpected side reactions or off-target effects. Even seemingly innocuous impurities can interfere with crystallization processes or degrade the stability of the final active pharmaceutical ingredient (API).[1]

A Multi-Pronged Approach to Purity Analysis

A comprehensive assessment of purity requires a combination of orthogonal analytical techniques. No single method can provide a complete picture of all potential impurities. Here, we compare three powerful techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.Separation of volatile compounds followed by mass-based detection.
Primary Application Quantification of known and unknown non-volatile impurities.Absolute quantification of the main component and impurities without the need for identical reference standards.[2][3]Identification and quantification of volatile and semi-volatile impurities, including residual solvents.
Strengths High resolution, high sensitivity, robust and widely available.Provides structural information, universal detector response for protons, high precision.[4]Excellent for volatile impurities, high specificity from mass spectra.[5]
Limitations Requires reference standards for positive identification and accurate quantification of impurities.Lower sensitivity than HPLC and GC-MS, more complex data analysis for overlapping signals.Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the purity analysis of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde using HPLC, qNMR, and GC-MS.

High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is designed for the separation and quantification of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde and its non-volatile impurities.

Start Start Prepare Mobile Phase Prepare Mobile Phase Prepare Standard & Sample Solutions Prepare Standard & Sample Solutions Prepare Mobile Phase->Prepare Standard & Sample Solutions HPLC System Setup HPLC System Setup Prepare Standard & Sample Solutions->HPLC System Setup Equilibrate System Equilibrate System HPLC System Setup->Equilibrate System Inject Standard Inject Standard Equilibrate System->Inject Standard Inject Sample Inject Sample Inject Standard->Inject Sample Data Acquisition Data Acquisition Inject Sample->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis End End Data Analysis->End Start Start Weigh Sample & Internal Standard Weigh Sample & Internal Standard Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample & Internal Standard->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube NMR Spectrometer Setup NMR Spectrometer Setup Transfer to NMR Tube->NMR Spectrometer Setup Acquire ¹H NMR Spectrum Acquire ¹H NMR Spectrum NMR Spectrometer Setup->Acquire ¹H NMR Spectrum Data Processing Data Processing Acquire ¹H NMR Spectrum->Data Processing Calculate Purity Calculate Purity Data Processing->Calculate Purity End End Calculate Purity->End Start Start Prepare Sample Solution Prepare Sample Solution GC-MS System Setup GC-MS System Setup Prepare Sample Solution->GC-MS System Setup Inject Sample Inject Sample GC-MS System Setup->Inject Sample Data Acquisition Data Acquisition Inject Sample->Data Acquisition Identify Peaks by MS Library Search Identify Peaks by MS Library Search Data Acquisition->Identify Peaks by MS Library Search Quantify using Standards Quantify using Standards Identify Peaks by MS Library Search->Quantify using Standards End End Quantify using Standards->End

Sources

Efficacy of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde in Inhibiting PD-1/PD-L1 Interaction: A Comparative Guide and Framework for Future Investigation

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: As of the latest literature review, there is no publicly available experimental data demonstrating the efficacy of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde as an inhibitor of the PD-1/PD-L1 interaction. This guide has been structured to provide a comprehensive overview of the PD-1/PD-L1 pathway, the landscape of small molecule inhibitors, and the requisite experimental framework to investigate novel compounds like 3-Bromo-4-hydroxy-5-nitrobenzaldehyde. While direct comparisons are not possible at this time, this document serves as a foundational resource for researchers seeking to explore its potential in this critical area of cancer immunotherapy.

The PD-1/PD-L1 Axis: A Critical Immune Checkpoint in Oncology

The "programmed cell death protein 1" (PD-1) and its ligand, "programmed death-ligand 1" (PD-L1), are central figures in the regulation of the adaptive immune response.[1][2] Under normal physiological conditions, the interaction between PD-1, expressed on activated T cells, and PD-L1, found on various cell types including antigen-presenting cells, serves as an "off switch" to prevent excessive immune responses and maintain self-tolerance.[1][2]

However, many cancer cells exploit this mechanism to evade immune destruction.[2][3] By overexpressing PD-L1 on their surface, tumor cells can engage with PD-1 on tumor-infiltrating T cells, leading to T cell exhaustion and a suppressed anti-tumor immune response.[3][4][5] This immune evasion is a hallmark of many aggressive cancers.

The clinical success of monoclonal antibodies that block the PD-1/PD-L1 interaction has been a watershed moment in oncology, leading to durable responses in a subset of patients across various tumor types.[4][6] Despite these advances, antibody-based therapies have limitations, including high cost, poor oral bioavailability, and the potential for immune-related adverse events.[6] This has spurred significant interest in the development of small molecule inhibitors of the PD-1/PD-L1 pathway.[6][7][8]

The Promise of Small Molecule PD-1/PD-L1 Inhibitors

Small molecule inhibitors offer several potential advantages over their antibody counterparts, including oral bioavailability, improved tumor penetration, and potentially a more manageable side-effect profile.[6] These molecules typically function by binding to PD-L1 and inducing its dimerization, which prevents its interaction with PD-1.[6]

3-Bromo-4-hydroxy-5-nitrobenzaldehyde: An Unexplored Candidate

To date, the scientific literature lacks studies investigating the direct effects of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde on the PD-1/PD-L1 interaction. Its chemical structure is provided in public databases such as PubChem.[9]

A structurally related compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), has been isolated from marine red algae and has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties.[10][11][12][13][14] However, its activity on the PD-1/PD-L1 axis has not been reported. The presence of the bromine and hydroxyl groups on the benzaldehyde scaffold suggests that derivatives of this chemical class could be of interest for further investigation in the context of immune checkpoint inhibition.

A Comparative Look at Known Small Molecule PD-1/PD-L1 Inhibitors

While data on 3-Bromo-4-hydroxy-5-nitrobenzaldehyde is absent, a number of small molecule inhibitors targeting the PD-1/PD-L1 pathway have been developed and characterized. These compounds provide a benchmark for the evaluation of new chemical entities.

CompoundReported IC50Mechanism of ActionReference
BMS-1001 Varies by assayBinds to PD-L1, inducing dimerization and blocking PD-1 binding.[8]
BMS-1166 Varies by assayBinds to PD-L1, inducing dimerization and blocking PD-1 binding.[8]
JBI-2174 ~1 nM (TR-FRET)Binds to PD-L1, inhibiting the PD-1/PD-L1 interaction.[15]
BMS-202 Varies by assayBinds to PD-L1, inducing dimerization and blocking PD-1 binding.[6][16]

Note: IC50 values are highly dependent on the specific assay conditions and should be compared with caution across different studies.

Experimental Protocols for Assessing PD-1/PD-L1 Inhibition

To evaluate the potential of a novel compound like 3-Bromo-4-hydroxy-5-nitrobenzaldehyde as a PD-1/PD-L1 inhibitor, a series of well-established in vitro and cell-based assays are required.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is a common primary screening method to identify compounds that directly disrupt the PD-1/PD-L1 protein-protein interaction.

Principle: The assay utilizes recombinant human PD-1 and PD-L1 proteins, each tagged with a different fluorophore (e.g., terbium cryptate as the donor and d2 as the acceptor). When the proteins interact, the fluorophores are in close proximity, allowing for Förster Resonance Energy Transfer (FRET). A compound that inhibits the interaction will separate the fluorophores, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute recombinant human PD-1-terbium and PD-L1-d2 proteins in assay buffer. Prepare a serial dilution of the test compound (e.g., 3-Bromo-4-hydroxy-5-nitrobenzaldehyde).

  • Assay Plate Preparation: Add the test compound dilutions to a low-volume 384-well plate.

  • Protein Addition: Add the PD-1-terbium and PD-L1-d2 proteins to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow for protein interaction and potential inhibition.

  • Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.

Cell-Based Reporter Assay

This assay assesses the ability of a compound to block the PD-1/PD-L1 interaction in a more physiologically relevant cellular context.

Principle: The assay typically uses two engineered cell lines. One cell line (e.g., CHO-K1) stably expresses human PD-L1 and a T-cell receptor (TCR) activator. The other cell line is a Jurkat T cell line engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element. When the two cell lines are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, leading to a decrease in reporter gene expression. An effective inhibitor will block this interaction, restoring TCR signaling and increasing the reporter signal.

Step-by-Step Protocol:

  • Cell Culture: Culture the PD-L1 expressing cells and the PD-1/NFAT-luciferase Jurkat cells according to standard protocols.

  • Assay Setup: Seed the PD-L1 expressing cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells.

  • Co-culture: Add the PD-1/NFAT-luciferase Jurkat cells to the wells.

  • Incubation: Co-culture the cells for a specified time (e.g., 6 hours) to allow for cell-cell interaction and signaling.

  • Lysis and Reporter Detection: Lyse the cells and add a luciferase substrate.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 value.

Visualizing the PD-1/PD-L1 Pathway and Inhibition

PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction SHP2 SHP2 PD1->SHP2 Recruitment TCR TCR PI3K PI3K/Akt Signaling TCR->PI3K Activation SHP2->PI3K Inhibition Activation T Cell Activation (Cytokine Release, Proliferation) PI3K->Activation Exhaustion T Cell Exhaustion PI3K->Exhaustion Inhibitor Small Molecule Inhibitor (e.g., 3-Bromo-4-hydroxy- 5-nitrobenzaldehyde) Inhibitor->PDL1 Blocks Interaction

Experimental Workflow for Inhibitor Screening

Workflow Compound Test Compound (e.g., 3-Bromo-4-hydroxy-5-nitrobenzaldehyde) PrimaryScreen Primary Screen: Biochemical Assay (e.g., HTRF) Compound->PrimaryScreen HitIdentification Hit Identification (IC50 Determination) PrimaryScreen->HitIdentification SecondaryScreen Secondary Screen: Cell-Based Reporter Assay HitIdentification->SecondaryScreen LeadOptimization Lead Optimization (Structure-Activity Relationship) SecondaryScreen->LeadOptimization InVivo In Vivo Efficacy Studies (Tumor Models) LeadOptimization->InVivo

Conclusion and Future Directions

The development of small molecule inhibitors of the PD-1/PD-L1 pathway represents a promising frontier in cancer immunotherapy. While there is currently no evidence to support the efficacy of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde in this context, its chemical scaffold, in light of the biological activities of related compounds, may warrant further investigation. The experimental framework outlined in this guide provides a clear path for researchers to systematically evaluate the potential of this and other novel compounds to modulate this critical immune checkpoint. Future studies are essential to determine if 3-Bromo-4-hydroxy-5-nitrobenzaldehyde or its derivatives can emerge as viable candidates for the next generation of cancer immunotherapeutics.

References

  • Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]

  • 3-Bromo-4-hydroxy-5-nitrobenzaldehyde. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • PD-1 and PD-L1 in cancer immunotherapy: clinical implications and future considerations. (n.d.). Retrieved January 23, 2026, from [Link]

  • Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint. (n.d.). Retrieved January 23, 2026, from [Link]

  • Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]

  • Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. (n.d.). Google Patents.
  • 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Progress in small-molecule inhibitors targeting PD-L1. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Targeting PD-1/PD-L1 interactions for cancer immunotherapy. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • 3-bromo-4-hydroxy-5-nitrobenzaldehyde (98555-49-8). (n.d.). Chemchart. Retrieved January 23, 2026, from [Link]

  • Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Understanding Immunotherapy for NSCLC with PD-1 and PD-L1 Biomarkers. (2024, May 14). YouTube. Retrieved January 23, 2026, from [Link]

  • Novel, small molecule inhibitors of PD-1/PD-L1 pathway. (2022, June 2). ASCO Publications. Retrieved January 23, 2026, from [Link]

  • 3-Bromo-4-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

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A Comparative Analysis for the Synthetic Chemist: 3-Bromo-4-hydroxy-5-nitrobenzaldehyde vs. 4-bromo-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of substituted benzaldehydes, seemingly minor positional changes of functional groups can induce profound shifts in chemical behavior, dictating their utility as precursors in complex syntheses. This guide provides an in-depth comparison of two such structural isomers: 3-Bromo-4-hydroxy-5-nitrobenzaldehyde and 4-bromo-3-nitrobenzaldehyde. We will dissect their properties, analyze their reactivity from first principles, and provide practical insights for researchers in organic synthesis and drug discovery.

At a Glance: Structural and Physicochemical Properties

The primary distinction lies in the presence of a hydroxyl group in 3-Bromo-4-hydroxy-5-nitrobenzaldehyde, which is absent in its counterpart. This single functional group modification dramatically alters the electronic and physical nature of the molecule.

Property3-Bromo-4-hydroxy-5-nitrobenzaldehyde4-bromo-3-nitrobenzaldehyde
2D Structure
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Molecular Formula C₇H₄BrNO₄[1]C₇H₄BrNO₃
Molecular Weight 246.01 g/mol [1]230.02 g/mol [2]
Melting Point ~133 °C (Predicted)[3]104-108 °C
Appearance Not specified, likely a crystalline solidSolid
Hydrogen Bond Donor 1[1]0[2]
Hydrogen Bond Acceptor 4[1]3[2]

Key Insight: The presence of the phenolic hydroxyl group in 3-Bromo-4-hydroxy-5-nitrobenzaldehyde introduces the capacity for hydrogen bonding, which typically leads to higher melting points and different solubility profiles compared to its non-hydroxylated analog. The predicted melting point of ~133 °C is notably higher than the 104-108 °C range for 4-bromo-3-nitrobenzaldehyde, a difference that can be attributed to this intermolecular force.[3]

Electronic Profile and Comparative Reactivity

The reactivity of an aromatic aldehyde is governed by the interplay of electronic effects from its substituents. The aldehyde group itself is an electron-withdrawing group (EWG), deactivating the ring towards electrophilic substitution and making the carbonyl carbon susceptible to nucleophilic attack.

Analysis of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde
  • Hydroxyl (-OH): A potent electron-donating group (EDG) through resonance (+R effect), which activates the ring.

  • Nitro (-NO₂): A very strong EWG through both resonance and induction (-R, -I effects), strongly deactivating the ring.

  • Bromo (-Br): An EWG through induction (-I) but a weak EDG through resonance (+R), resulting in net deactivation.

The groups are positioned such that the powerful activating effect of the hydroxyl group is countered by two deactivating groups (nitro and bromo) ortho and para to it. The aldehyde's carbonyl carbon is rendered highly electrophilic due to the cumulative electron-withdrawing nature of the nitro and bromo groups.

Analysis of 4-bromo-3-nitrobenzaldehyde

This molecule lacks the electron-donating hydroxyl group.

  • Nitro (-NO₂): Strong EWG.

  • Bromo (-Br): Deactivating EWG.

All three substituents withdraw electron density from the aromatic ring, making it exceptionally electron-poor. This has two major consequences:

  • The aldehyde's carbonyl carbon is extremely electrophilic.

  • The bromine atom is positioned ortho to one strong EWG (nitro) and para to another (aldehyde). This arrangement strongly activates the bromine as a leaving group for Nucleophilic Aromatic Substitution (SₙAr) reactions.

G Electronic Effects Comparison cluster_0 3-Bromo-4-hydroxy-5-nitrobenzaldehyde cluster_1 4-bromo-3-nitrobenzaldehyde A Aromatic Ring OH -OH (EDG, +R) OH->A Activates NO2_A -NO2 (EWG, -R) NO2_A->A Deactivates Br_A -Br (EWG, -I) Br_A->A Deactivates CHO_A -CHO (EWG, -R) CHO_A->A Deactivates B Aromatic Ring Reactivity Highly Prone to SnAr B->Reactivity Enables NO2_B -NO2 (EWG, -R) NO2_B->B Strongly Deactivates Br_B -Br (EWG, -I) Br_B->B Deactivates CHO_B -CHO (EWG, -R) CHO_B->B Strongly Deactivates

Caption: Comparative electronic influence of substituents.

  • Aldehyde Reactivity: Both aldehydes are highly reactive towards nucleophiles. However, the lack of an electron-donating group makes the carbonyl carbon of 4-bromo-3-nitrobenzaldehyde arguably more electrophilic and thus more reactive in reactions like condensations or additions.

  • Ring Reactivity (SₙAr): 4-bromo-3-nitrobenzaldehyde is an exceptional substrate for SₙAr. The bromine is readily displaced by nucleophiles (e.g., amines, alkoxides) due to stabilization of the Meisenheimer complex intermediate by the ortho-nitro and para-aldehyde groups. In contrast, 3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a poorer SₙAr substrate as the bromine is not appropriately activated by ortho/para EWGs.

Synthetic Accessibility

  • 3-Bromo-4-hydroxy-5-nitrobenzaldehyde: This compound is often synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde). The process involves nitration followed by bromination, or vice-versa, and subsequent demethylation.[4] Its synthesis requires careful control of regioselectivity.

  • 4-bromo-3-nitrobenzaldehyde: Can be prepared from 4-bromobenzaldehyde via nitration. The directing effects of the bromo and aldehyde groups guide the incoming nitro group to the 3-position. This is often a more straightforward synthesis.

Applications in Research and Development

  • 3-Bromo-4-hydroxy-5-nitrobenzaldehyde: Its structural motifs are found in natural products and pharmacologically active molecules. The presence of the catechol-like structure (after reduction of the nitro group and potential debromination) makes it a precursor for compounds with antioxidant and anti-inflammatory properties. For example, related dihydroxybenzaldehydes have been investigated for their protective effects in skin cells.[5] It is also a valuable intermediate in the synthesis of pharmaceuticals like Entacapone.[6]

  • 4-bromo-3-nitrobenzaldehyde: Its primary utility is as a versatile building block. The highly reactive aldehyde allows for chain extension and formation of heterocycles. The readily displaceable bromine via SₙAr provides a powerful handle for introducing diverse functionalities, making it a staple in combinatorial chemistry and the synthesis of complex molecular scaffolds for drug discovery.

Experimental Protocol: Comparative Knoevenagel Condensation

To empirically validate the difference in aldehyde reactivity, a parallel Knoevenagel condensation with malononitrile can be performed. The higher electrophilicity of the aldehyde in 4-bromo-3-nitrobenzaldehyde is expected to result in a faster reaction rate.

Objective: To compare the reaction rates of the two isomers in a base-catalyzed Knoevenagel condensation.

Materials:

  • 3-Bromo-4-hydroxy-5-nitrobenzaldehyde

  • 4-bromo-3-nitrobenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • TLC plates, NMR tubes

Procedure:

  • Reaction Setup: Prepare two identical flasks. To each, add ethanol (10 mL) and malononitrile (1.1 mmol).

  • Substrate Addition: To Flask A, add 3-Bromo-4-hydroxy-5-nitrobenzaldehyde (1.0 mmol). To Flask B, add 4-bromo-3-nitrobenzaldehyde (1.0 mmol).

  • Initiation: To each flask, add piperidine (0.1 mmol) simultaneously and start a timer.

  • Monitoring: Monitor the reaction progress every 5 minutes by taking a small aliquot from each flask and analyzing it by Thin Layer Chromatography (TLC).

  • Analysis: The reaction in Flask B is hypothesized to proceed to completion significantly faster than in Flask A, as evidenced by the quicker disappearance of the starting aldehyde spot on the TLC plate. The identity of the products can be confirmed by ¹H NMR spectroscopy.

Causality: The electron-donating hydroxyl group in the substrate in Flask A slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and slowing the initial nucleophilic attack by the deprotonated malononitrile. The purely electron-withdrawing environment in Flask B maximizes the aldehyde's electrophilicity, accelerating the reaction.

G cluster_workflow Experimental Workflow: Knoevenagel Condensation cluster_flasks prep Prepare Solutions (Ethanol, Malononitrile) flask_a Flask A: Add 3-Bromo-4-hydroxy- 5-nitrobenzaldehyde prep->flask_a flask_b Flask B: Add 4-bromo- 3-nitrobenzaldehyde prep->flask_b init Initiate Reactions (Add Piperidine Simultaneously) flask_a->init flask_b->init monitor Monitor via TLC (Every 5 minutes) init->monitor monitor->monitor Continue Monitoring analyze Analyze Results (Compare Reaction Rates) monitor->analyze

Caption: Workflow for comparative reactivity study.

Summary

Feature3-Bromo-4-hydroxy-5-nitrobenzaldehyde4-bromo-3-nitrobenzaldehyde
Key Functional Group Phenolic -OHNone
Primary Reactivity Reactive aldehyde, acidic phenolHighly reactive aldehyde, SₙAr substrate
Ring Electronics Moderately electron-poorExtremely electron-poor
Synthetic Utility Precursor for catechol-like structures, pharmaceuticalsVersatile building block for SₙAr and aldehyde chemistry
Predicted Advantage Access to specific biologically relevant scaffoldsSpeed and versatility in combinatorial synthesis

Final Recommendation:

Choose 3-Bromo-4-hydroxy-5-nitrobenzaldehyde when your synthetic target requires the specific functionalities of a substituted nitrocatechol or when leveraging the acidity of the phenolic proton is advantageous.

Choose 4-bromo-3-nitrobenzaldehyde when you require a highly electrophilic aldehyde for rapid condensation reactions or when the strategic goal involves displacing the bromine atom via Nucleophilic Aromatic Substitution to build molecular complexity. Its straightforward reactivity profile makes it a robust and predictable building block for discovery chemistry.

References

  • PubChem. 3-Bromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromo-3-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

  • Chemchart. 3-bromo-4-hydroxy-5-nitrobenzaldehyde. [Link]

  • Wikipedia. 4-Bromobenzaldehyde. [Link]

  • PubChem. 3-Nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

  • ACS Omega. Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. American Chemical Society. [Link]

  • Wikipedia. 3-Nitrobenzaldehyde. [Link]

  • NIST. Benzaldehyde, 4-nitro-. National Institute of Standards and Technology. [Link]

  • PubChem. 3-Bromo-4-hydroxy-5-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Bromo-4-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

  • Google Patents. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
  • Google Patents. CN102766030A - Method for preparing 3-bromine-4-hydroxy benzaldehyde.
  • WIPO Patentscope. WO/1993/000323 METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. [Link]

  • MDPI. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. [Link]

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A Comparative Guide to Purity Determination: Characterizing 3-Bromo-4-hydroxy-5-nitrobenzaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the purity of starting materials is a non-negotiable prerequisite for ensuring the safety, efficacy, and batch-to-batch consistency of the final product. 3-Bromo-4-hydroxy-5-nitrobenzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can directly influence reaction kinetics, yield, and the impurity profile of the subsequent products. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the characterization of this specific molecule, underscoring why HPLC often emerges as the gold standard.

The Analytical Challenge: Why Purity Matters for 3-Bromo-4-hydroxy-5-nitrobenzaldehyde

3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a polysubstituted aromatic aldehyde. Its reactivity is dictated by the interplay of the aldehyde, hydroxyl, bromo, and nitro functional groups. Potential impurities can arise from several sources:

  • Starting materials: Unreacted precursors from its synthesis.

  • Side-products: Isomeric variants or products of over-bromination/nitration.

  • Degradants: Oxidation of the aldehyde to a carboxylic acid or other degradation pathways.

The presence of even minor impurities can have cascading effects in a multi-step synthesis. For instance, an isomeric impurity could lead to a final compound with altered pharmacological activity or toxicity. Therefore, a highly sensitive and specific analytical method is required to resolve and quantify the main component from its structurally similar potential impurities.

HPLC as the Method of Choice: A Mechanistic Deep Dive

For compounds like 3-Bromo-4-hydroxy-5-nitrobenzaldehyde, which are polar, non-volatile, and possess a strong UV chromophore, Reversed-Phase HPLC (RP-HPLC) is exceptionally well-suited. The choice of this method is not arbitrary; it is a deliberate decision based on the physicochemical properties of the analyte.

The Causality Behind the Method:

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for RP-HPLC. The long alkyl chains provide a nonpolar environment. The analyte, being moderately polar, will have a balanced interaction, allowing for good retention and separation from both more polar and less polar impurities.

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile) is optimal. The acid suppresses the ionization of the phenolic hydroxyl group, leading to a single, sharp peak shape. A gradient is preferred over an isocratic elution because it allows for the efficient elution of a wider range of potential impurities with varying polarities, from early-eluting polar compounds to late-eluting nonpolar species, all within a reasonable run time.

  • Detection: The extensive conjugation in the aromatic ring, enhanced by the nitro and aldehyde groups, results in strong UV absorbance. A photodiode array (PDA) detector is the ideal choice. It not only quantifies the analyte at its wavelength of maximum absorbance (λmax) for highest sensitivity but also provides spectral data across a range of wavelengths. This is a self-validating feature: the peak purity can be assessed by analyzing the UV spectrum across the peak. A non-homogenous peak would show a distorted spectrum, immediately flagging the presence of a co-eluting impurity.

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of the HPLC analysis, from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh 10 mg of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde B Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) A->B C Sonicate to Ensure Complete Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample into RP-HPLC System D->E Inject F Gradient Elution Separation on C18 Column E->F G Detection using PDA Detector (210-400 nm) F->G H Integrate Chromatogram G->H Acquire Data I Calculate Purity by Area Percent Method H->I J Assess Peak Purity using PDA Spectral Analysis H->J J->I Confirm

Caption: A typical workflow for the HPLC purity analysis of a chemical intermediate.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, a comprehensive evaluation requires comparison with other available analytical methods. The choice of technique often depends on the specific question being asked—is it for routine QC, structure elucidation, or identifying volatile impurities?

Technique Principle Strengths for this Analyte Weaknesses for this Analyte Best Use Case
HPLC-UV/PDA Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution for isomeric impurities. High sensitivity due to strong UV chromophore. Quantitative accuracy and precision. Peak purity assessment with PDA.Requires method development. Not suitable for non-chromophoric or volatile impurities.Gold standard for routine QC, purity assay, and stability testing.
Thin-Layer Chromatography (TLC) Partitioning on a solid stationary phase with a liquid mobile phase moving by capillary action.Rapid and low-cost for a quick purity check. Can screen multiple samples simultaneously.Low resolution and sensitivity compared to HPLC. Semi-quantitative at best.In-process reaction monitoring or rapid, qualitative screening.
Gas Chromatography-Mass Spectrometry (GC-MS) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.Excellent for identifying volatile or semi-volatile impurities and residual solvents.Analyte is non-volatile and would require derivatization, adding complexity and potential for artifacts. Thermal degradation is a risk.Analysis of residual solvents or volatile starting materials in the sample.
Nuclear Magnetic Resonance (¹H NMR) Measures the magnetic properties of atomic nuclei.Provides structural information , confirming the identity of the main component and potentially identifying major impurities if their structure is known. Quantitative (qNMR) with an internal standard.Low sensitivity for minor impurities (<1%). Complex spectra can make quantification of impurities difficult without isolation.Identity confirmation and structural elucidation of the bulk material and major impurities.

Detailed Experimental Protocol: RP-HPLC Method

This protocol is a robust starting point for the purity determination of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde. It is designed to be a self-validating system, where the results from the PDA detector add a layer of trustworthiness to the quantitative data.

4.1. Instrumentation and Consumables

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes.

  • HPLC grade acetonitrile, water, and phosphoric acid.

  • 0.45 µm syringe filters.

4.2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • PDA Detection: 254 nm for quantification, with spectral data collected from 210-400 nm.

4.3. Standard and Sample Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Sample Solution: Accurately weigh approximately 10 mg of the 3-Bromo-4-hydroxy-5-nitrobenzaldehyde sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4.4. Data Analysis

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Verify the peak purity of the main component using the software's PDA analysis function. The purity angle should be less than the purity threshold, indicating spectral homogeneity.

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive characterization of 3-Bromo-4-hydroxy-5-nitrobenzaldehyde, RP-HPLC with PDA detection stands out as the most suitable technique for routine quality control and purity certification. It provides a superior combination of sensitivity, resolution, and quantitative accuracy necessary to ensure the material meets the stringent requirements for pharmaceutical development.

However, a truly robust analytical strategy often integrates multiple techniques. While HPLC is used for the primary purity assay, ¹H NMR should be employed to confirm the structural identity of the bulk material, and GC-MS is invaluable for assessing residual solvents. This orthogonal approach, where different methods based on different chemical principles are used, provides the highest level of confidence in the material's quality.

The logical relationship between these techniques in a comprehensive characterization strategy is illustrated below.

Characterization_Strategy cluster_primary Primary Analysis cluster_secondary Orthogonal & Specific Tests A Material: 3-Bromo-4-hydroxy- 5-nitrobenzaldehyde B Identity Confirmation (¹H NMR) A->B C Purity & Impurity Profile (RP-HPLC-PDA) A->C D Residual Solvents (GC-MS) A->D F Certificate of Analysis (CoA) Release B->F E Quick In-Process Check (TLC) C->E Method Transfer for IPC C->F Meets Purity Spec D->F

Caption: An integrated analytical strategy for material characterization.

By understanding the strengths and limitations of each technique and applying them logically, researchers and drug development professionals can ensure the quality and consistency of their critical raw materials, paving the way for successful and reproducible outcomes.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Provides standards and guidelines for chromatographic system suitability and methods. URL: [Link]

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.46. Chromatographic separation techniques. Details requirements for chromatographic methods used in pharmacopoeial analysis. URL: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. A foundational text on the theory and practice of HPLC. URL: [Link]

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Provides guidance on how to validate analytical methods. URL: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Bromo-4-hydroxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, field-proven safety and handling protocols for 3-Bromo-4-hydroxy-5-nitrobenzaldehyde, ensuring that your research is both groundbreaking and safe. As your partner in the laboratory, we aim to provide value beyond the product itself, building a foundation of trust through technical expertise.

Hazard Identification: Understanding the Compound

3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde. Its chemical structure, featuring a nitro group, a bromine atom, and a hydroxyl group on a benzene ring, dictates its reactivity and toxicological profile. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2]

GHS Hazard Classifications:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2]

The causality behind these classifications lies in the chemical's ability to react with biological macromolecules. The aldehyde group can react with amine groups in proteins, while the overall electron-withdrawing nature of the substituents can make the compound an irritant. Therefore, preventing direct contact is the primary safety objective.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for minimizing exposure. The selection of appropriate PPE is not merely a checklist item; it is a critical control measure based on a thorough risk assessment of the procedures to be performed.[3]

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Transferring Solids Double-gloved Nitrile or Butyl rubber gloves.Chemical safety goggles.Full-length lab coat (buttoned).Work within a certified chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is mandatory.
Solution Preparation/Reactions Double-gloved Nitrile or Butyl rubber gloves.Chemical safety goggles and a face shield.[4]Chemical-resistant apron over a full-length lab coat.All operations must be conducted in a chemical fume hood.[5]
Minor Spill Cleanup Heavy-duty chemical resistant gloves (e.g., Butyl rubber).Chemical safety goggles and a face shield.Chemical-resistant apron or disposable coveralls.[6]NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 particulate filters.

Expert Rationale:

  • Hand Protection : Butyl gloves are highly recommended as they offer excellent resistance to a wide array of aldehydes and nitro compounds.[7] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.

  • Eye/Face Protection : While safety glasses offer minimal protection, chemical safety goggles provide a seal around the eyes, preventing entry of dust and splashes.[4] A face shield should be used in conjunction with goggles during tasks with a higher splash potential, such as transferring solutions.[4]

  • Respiratory Protection : The primary route of exposure to be controlled is inhalation of the powdered compound. A chemical fume hood is the most effective engineering control.[5] Respirators are a secondary measure for situations where ventilation is insufficient.

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a systematic workflow ensures that safety is integrated into every stage of handling. This protocol is designed as a self-validating system, where each step confirms the safety of the next.

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Verify Fume Hood Certification b Locate Emergency Equipment a->b c Don Appropriate PPE b->c d Weigh Solid Inside Fume Hood c->d Proceed to Handling e Slowly Add to Solvent d->e f Conduct Reaction in Closed System e->f g Decontaminate Glassware f->g Proceed to Cleanup h Segregate Waste g->h i Doff PPE Correctly h->i j Wash Hands Thoroughly i->j

Caption: Safe Handling Workflow for 3-Bromo-4-hydroxy-5-nitrobenzaldehyde.

Detailed Steps:
  • Preparation :

    • Verify Engineering Controls : Ensure the chemical fume hood has been certified within the last year. Check the airflow monitor.

    • Locate Safety Equipment : Confirm the location and functionality of the nearest safety shower and eyewash station.[1]

    • Don PPE : Put on all required PPE as outlined in the table above. Check gloves for any signs of degradation or punctures.

  • Handling :

    • Weighing : Use a tared weigh boat or glassine paper on an analytical balance located inside the fume hood to minimize dust dispersal.

    • Transfer : Gently tap the solid from the weigh boat into the reaction vessel. Avoid pouring from a height which can create airborne dust.

    • Dissolving : When preparing solutions, add the solid slowly to the solvent with stirring to control any potential exothermic processes.

  • Post-Handling :

    • Decontamination : Thoroughly decontaminate all surfaces and equipment after use.

    • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, then lab coat.

    • Hygiene : Wash hands thoroughly with soap and water after removing gloves.[8]

Emergency & Disposal Plans

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Emergency Procedures in Case of Exposure
Exposure Route Immediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill & Disposal Protocol
  • Minor Spills (Solid <1g in a fume hood) :

    • Ensure proper PPE is worn (see table above).

    • Gently sweep up the solid material with a non-sparking tool and place it into a labeled, sealed container for hazardous waste.[10]

    • Clean the spill area with a detergent solution and then wipe with a solvent-moistened cloth (e.g., ethanol).

    • Place all cleanup materials into the hazardous waste container.

  • Waste Disposal :

    • Solid Waste : Collect all waste solid, contaminated materials (gloves, paper towels, etc.), and empty containers in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste : Unused solutions should be collected in a designated, labeled hazardous waste container for halogenated organic waste.

    • Disposal : All waste must be disposed of through your institution's environmental health and safety office as approved hazardous waste.[1] Do not pour down the drain.[1]

By integrating these safety protocols into your daily laboratory operations, you create a resilient safety culture that protects researchers and ensures the integrity of your work.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitrobenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 76308, 3-Bromo-4-hydroxybenzaldehyde. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • RPS Group. (n.d.). Aldehydes exposure analysis. Retrieved from [Link]

  • University of Rochester Environmental Health & Safety. (2015). Formaldehyde Spill Protocol for Laboratory Personnel. Retrieved from [Link]

  • Dr.Oracle. (2025). What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long?.
  • International Enviroguard. (2019). 3 Common Chemicals That Require Protective Clothing. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Available from: [Link]

  • DuPont. (2022). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from [Link]

  • University of California, Berkeley, Environmental Health & Safety. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Acetaldehyde Laboratory Chemical Safety Summary. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.